Product packaging for (Chloromethyl)(triphenyl)silane(Cat. No.:CAS No. 17067-65-1)

(Chloromethyl)(triphenyl)silane

Número de catálogo: B1606326
Número CAS: 17067-65-1
Peso molecular: 308.9 g/mol
Clave InChI: TWLQFXVRXFUAMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(Chloromethyl)(triphenyl)silane is a useful research compound. Its molecular formula is C19H17ClSi and its molecular weight is 308.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClSi B1606326 (Chloromethyl)(triphenyl)silane CAS No. 17067-65-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

chloromethyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQFXVRXFUAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293923
Record name (chloromethyl)(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17067-65-1
Record name NSC93017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (chloromethyl)(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Chloromethyl)(triphenyl)silane chemical formula C₁₉H₁₇ClSi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane, with the chemical formula C₁₉H₁₇ClSi, is a versatile organosilicon compound that serves as a valuable synthetic intermediate. Its molecular architecture is distinguished by a central silicon atom bonded to a reactive chloromethyl group and three sterically demanding phenyl groups. This unique combination of features makes it a significant reagent in organic synthesis and materials science.[1] The chloromethyl moiety acts as a reactive handle for introducing the triphenylsilylmethyl group into various molecular frameworks via nucleophilic substitution reactions.[1] Concurrently, the bulky triphenylsilyl group can provide steric protection and influence the stereochemical course of reactions.[1]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 17067-65-1[1][2]
Molecular Formula C₁₉H₁₇ClSi[2]
Molecular Weight 308.88 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 112-115 °C[2]
Boiling Point 380 °C at 760 mmHg[2]
Density 1.12 g/cm³[2]
InChI Key TWLQFXVRXFUAMZ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Synthesis Pathway

The most established method for synthesizing this compound involves the reaction of a suitable chlorosilane with a phenylating agent, typically a Grignard reagent. The archetypal synthesis uses chloromethyltrichlorosilane as the silicon source and phenylmagnesium bromide to introduce the three phenyl groups through nucleophilic substitution at the silicon center.[1]

Synthesis_Workflow cluster_reactants Reactants reagent1 Chloromethyltrichlorosilane (Cl₃SiCH₂Cl) reaction Grignard Reaction (Nucleophilic Substitution at Si) reagent1->reaction Silicon Source reagent2 Phenylmagnesium Bromide (PhMgBr) reagent2->reaction Phenylating Agent (3 equiv.) solvent Anhydrous THF or Diethyl Ether solvent->reaction Solvent product (Chloromethyl)triphenylsilane (Ph₃SiCH₂Cl) workup Aqueous Workup & Purification reaction->workup Quenching & Extraction workup->product SN2_Pathway reactants (Chloromethyl)triphenylsilane + Nucleophile (Nu⁻) transition_state Transition State [Nu---CH₂(SiPh₃)---Cl]⁻ reactants->transition_state Sₙ2 Attack products Substituted Product (Nu-CH₂SiPh₃) + Chloride (Cl⁻) transition_state->products Leaving Group Departure

References

(Chloromethyl)(triphenyl)silane CAS Number 17067-65-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane (CAS No. 17067-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds have become essential tools in modern chemistry, offering unique reactivity and stability profiles that are distinct from their carbon-based counterparts.[1] Among these, this compound (CAS No. 17067-65-1) emerges as a highly versatile synthetic intermediate. Its unique molecular architecture combines the significant steric bulk of three phenyl groups with a reactive chloromethyl functional group attached to a central silicon atom.[1][2]

This structure makes it a valuable reagent for a variety of chemical transformations. The chloromethyl group acts as a reactive handle for nucleophilic substitution, enabling the covalent attachment of the triphenylsilylmethyl moiety to a wide range of organic and polymeric structures.[1] Simultaneously, the triphenylsilyl group can be used to direct the stereochemical outcomes of reactions or to provide steric protection.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 17067-65-1 [1][2][3][4]
Molecular Formula C₁₉H₁₇ClSi [1][2][3][5]
Molecular Weight 308.9 g/mol [1][2]
Melting Point 112-115 °C [5]
Boiling Point 380 °C @ 760 mmHg [5]
Flash Point 204.7 °C [5]
Density 1.12 g/cm³ [5]

| InChI Key | TWLQFXVRXFUAMZ-UHFFFAOYSA-N |[1] |

Table 2: Expected Analytical Data

Technique Expected Characteristics
¹H NMR Signals corresponding to aromatic protons of the phenyl groups and a singlet for the chloromethyl (-CH₂Cl) protons.
¹³C NMR Signals for the aromatic carbons, and a distinct signal for the chloromethyl carbon.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and Si-C bonds.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of the triphenylsilyl and chloromethyl groups. |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves a Grignard reaction. An alternative method has also been reported.

Protocol 1: Grignard Reaction Synthesis

This is the most established method, involving the reaction of a chlorosilane with a phenyl Grignard reagent.[1]

Reaction: Chloromethyltrichlorosilane + 3 Phenylmagnesium Bromide → this compound + 3 MgBrCl

Experimental Workflow:

G cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product r1 Chloromethyltrichlorosilane react Grignard Reaction r1->react r2 Phenylmagnesium Bromide r2->react cond Anhydrous THF 0°C to 25°C cond->react quench Aqueous Quench react->quench 1. Reaction 2. Work-up extract Solvent Extraction quench->extract purify Purification extract->purify prod This compound purify->prod Isolated Product Applications center This compound role1 Versatile Synthetic Intermediate center->role1 role2 Polymer & Materials Precursor center->role2 role3 Scaffold for Drug Discovery center->role3 app1 Introduction of Triphenylsilylmethyl Group role1->app1 app2 Steric Control in Organic Synthesis role1->app2 app3 Synthesis of Polycarbosilanes role2->app3 app4 Precursor to Silicon Carbide (SiC) Materials role2->app4 app5 Building Novel Organosilicon Scaffolds role3->app5

References

An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound with significant applications in synthetic chemistry. Its unique structure, which combines the steric bulk of three phenyl groups with a reactive chloromethyl moiety, makes it a valuable intermediate for creating complex organosilicon scaffolds and silicon-containing polymers.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications.

Molecular Structure and Properties

This compound consists of a central silicon atom bonded to three phenyl groups and one chloromethyl group.[1][2] The triphenylsilyl portion provides significant steric hindrance, influencing the compound's reactivity, while the Si-CH₂-Cl unit serves as a key functional handle for further chemical transformations.[1]

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₉H₁₇ClSi[1][2]
Molecular Weight 308.9 g/mol [2]
CAS Number 17067-65-1[1][2]
Appearance SolidN/A
Classification Organosilicon Compound[2]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through nucleophilic substitution at the silicon center. The established methods offer reliable routes to obtain this reagent in high purity.

Synthesis via Grignard Reaction

A prevalent and well-established method involves the reaction of a chlorosilane containing a chloromethyl group with a phenyl Grignard reagent.[1]

  • Reactants:

    • Chloromethyltrichlorosilane (Silicon source)

    • Phenylmagnesium bromide (Phenylating agent)

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial to prevent quenching the Grignard reagent.[1]

  • Procedure:

    • The reaction is typically initiated at 0°C.

    • The phenylmagnesium bromide solution is added slowly to the chloromethyltrichlorosilane solution in the anhydrous solvent to manage the exothermic reaction.[1]

    • After the addition is complete, the mixture is stirred at room temperature (25°C) to allow the reaction to proceed to completion.[1]

    • Standard aqueous workup and purification by crystallization or chromatography yield the final product.

Synthesis from Triphenylsilane

An alternative synthesis route starts from triphenylsilane.[2]

  • Reactants:

    • Triphenylsilane

    • Chloromethyl methyl ether

    • A base, such as sodium hydride

  • Procedure:

    • The reaction is conducted under an inert atmosphere to prevent interference from moisture.[2]

    • Triphenylsilane is treated with chloromethyl methyl ether in the presence of the base.[2]

    • This method can achieve yields exceeding 80% depending on the specific reaction conditions.[2]

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1] The reactive Si-CH₂-Cl group allows for the covalent introduction of the triphenylsilylmethyl moiety into a wide range of molecular structures.[1]

G cluster_synthesis Synthesis cluster_product Intermediate cluster_application Applications cluster_final_products Final Products reagent1 Chloromethyltrichlorosilane intermediate This compound reagent1->intermediate Grignard Reaction reagent2 Phenylmagnesium Bromide reagent2->intermediate Grignard Reaction app1 Nucleophilic Substitution intermediate->app1 Reaction with Nucleophiles (Nu-) app2 Polymer Synthesis intermediate->app2 Polymerization Reactions final1 Complex Organosilanes app1->final1 final2 Silicon-Containing Polymers (e.g., Polycarbosilanes) app2->final2

Caption: Synthetic workflow of this compound.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site for nucleophilic attack. This allows for the formation of a diverse array of substituted silanes, making it a cornerstone reagent for introducing the bulky and stabilizing triphenylsilylmethyl group.[1]

Role in Materials Science and Polymer Chemistry

In materials science, this compound is a key building block for synthesizing silicon-containing polymers, such as polycarbosilanes.[1] These polymers are valuable as preceramic materials, which can be thermally converted into silicon carbide (SiC), a material known for its high strength and thermal stability.[1] This application is of significant interest in the development of advanced ceramics and composites.

References

Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for (chloromethyl)(triphenyl)silane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective preparation of this valuable reagent.

Grignard Reaction Route

The most established and widely utilized method for the synthesis of this compound involves the reaction of a chloromethyl-substituted chlorosilane with a phenyl Grignard reagent. The archetypal reaction employs chloromethyltrichlorosilane and phenylmagnesium bromide.[1] This method relies on the nucleophilic substitution at the silicon center, where the phenyl groups from the Grignard reagent displace the chlorine atoms on the silane.

General Reaction Scheme

The overall reaction is as follows:

Cl₃SiCH₂Cl + 3 PhMgBr → Ph₃SiCH₂Cl + 3 MgBrCl

Caption: General reaction scheme for the synthesis of this compound via the Grignard reaction.

Detailed Experimental Protocol

Materials:

  • Chloromethyltrichlorosilane

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise via a dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Reaction with Chloromethyltrichlorosilane: The Grignard reagent is cooled in an ice bath. A solution of chloromethyltrichlorosilane in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

  • Workup: The reaction is carefully quenched by pouring the mixture into a stirred, ice-cold saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of analogous chloromethyl(organo)silanes via the Grignard route.

ParameterValueReference
Reactants Chloromethyltrichlorosilane, Phenylmagnesium Bromide[1]
Solvent Anhydrous Diethyl Ether or THF[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 2-4 hours[2]
Yield 80-81% (for (chloromethyl)dimethylphenylsilane)[2]
Purity >98% after purification

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Preparation cluster_1 Main Reaction cluster_2 Workup and Purification Mg_turnings Magnesium Turnings Grignard_formation Formation of PhMgBr Mg_turnings->Grignard_formation Bromobenzene_solution Bromobenzene in Anhydrous Ether/THF Bromobenzene_solution->Grignard_formation Reaction Reaction at 0°C to RT Grignard_formation->Reaction Add dropwise Chloromethyltrichlorosilane_solution Chloromethyltrichlorosilane in Anhydrous Ether/THF Chloromethyltrichlorosilane_solution->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Vacuum Distillation/Recrystallization Drying->Purification Final_Product Final_Product Purification->Final_Product Yields this compound G Triphenylsilane Triphenylsilane (Ph3SiH) Reaction Chloromethylation Reaction Triphenylsilane->Reaction Chloromethylating_Agent Chloromethylating Agent (e.g., ClCH2OCH3 or CH2O/HCl) Chloromethylating_Agent->Reaction Catalyst Lewis Acid Catalyst (optional) Catalyst->Reaction Product This compound Reaction->Product

References

Physical and chemical properties of (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane, with the chemical formula C₁₉H₁₇ClSi, is a versatile organosilicon compound that serves as a crucial synthetic intermediate in organic and materials chemistry.[1] Its molecular structure is distinguished by a silicon atom bonded to three phenyl groups and a reactive chloromethyl group. This unique combination imparts significant steric bulk from the triphenylsilyl moiety while providing a reactive site for nucleophilic substitution at the chloromethyl carbon.[1] This dual functionality makes this compound a valuable building block for the synthesis of complex organosilicon scaffolds, functionalized polymers, and for the introduction of the sterically demanding triphenylsilylmethyl group into a variety of molecular architectures.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on predicted data.

Physical Properties
PropertyValueReference(s)
CAS Number 17067-65-1[1]
Molecular Formula C₁₉H₁₇ClSi[2]
Molecular Weight 308.88 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 112-115 °C[2][3]
Boiling Point 380.0 °C at 760 mmHg (Predicted)[2][3]
Density 1.12 g/cm³ (Predicted)[2][3]
Solubility Reacts with water and alcohols. Soluble in chloroform, benzene, and THF.[4]
Chemical Properties
PropertyDescriptionReference(s)
Reactivity The primary site of reactivity is the chloromethyl (-CH₂Cl) group, which readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group.[1]
Key Reactions Nucleophilic substitution, formation of Grignard reagents, Finkelstein reaction (iodide exchange), azide formation, and phosphonium salt formation.[1]
Stability Stable under anhydrous conditions. Sensitive to moisture, as chlorosilanes can react with water.[5]
Primary Function Serves as a synthetic precursor to introduce the bulky and lipophilic triphenylsilylmethyl group into molecules. Acts as a building block for more complex organosilanes and silicon-containing polymers like polycarbosilanes.[1]
Spectroscopic Data

No experimentally verified spectra for this compound (CAS 17067-65-1) were available in the public databases searched. The following are predicted characteristic signals based on the structure and data from analogous compounds like (chloromethyl)dimethylphenylsilane and triphenylsilyl chloride.

  • ¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂Cl) and multiplets in the aromatic region (approx. 7.2-7.8 ppm) for the phenyl protons.

  • ¹³C NMR: Expected signals would include a peak for the methylene carbon (-CH₂Cl) and several peaks in the aromatic region for the distinct carbons of the phenyl groups.

  • IR Spectroscopy: Characteristic bands would be expected for C-H stretching of the aromatic rings, C-C stretching within the rings, Si-Phenyl vibrations, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the chloro, methyl, and phenyl groups.

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its chloromethyl group.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the covalent attachment of the triphenylsilylmethyl group to diverse molecular scaffolds.[1]

Examples of Nucleophilic Substitution:

  • With Alcohols/Phenols: Forms aryl or alkyl (triphenylsilyl)methyl ethers.

  • With Thiols/Thiophenols: Yields thioethers.

  • With Amines: Produces tertiary amines.

  • With Azide Ions: Forms (azidomethyl)triphenylsilane, a precursor for "click chemistry" or conversion to an amine.[1]

  • With Triphenylphosphine: Generates a phosphonium salt, which can be used in Wittig-type reactions.[1]

Nucleophilic_Substitution reactant This compound (Ph₃SiCH₂Cl) ts Transition State [Nu---CH₂(SiPh₃)---Cl]⁻ reactant->ts Sₙ2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->ts product Substituted Product (Ph₃SiCH₂Nu) leaving_group Chloride Ion (Cl⁻) ts->product ts->leaving_group Synthesis_Workflow start Start: Chloromethyltrichlorosilane + Anhydrous THF step1 Cool to 0 °C (Inert Atmosphere) start->step1 reagent Phenylmagnesium Bromide (3 equiv. in THF) step2 Slowly Add Grignard Reagent reagent->step2 step1->step2 Maintain Temp. step3 Warm to RT Stir 2-4h step2->step3 step4 Quench with sat. aq. NH₄Cl step3->step4 step5 Workup: Extraction & Drying step4->step5 step6 Purification: Distillation or Recrystallization step5->step6 end_product Product: This compound step6->end_product Logical_Relationship reagent Ph₃SiCH₂Cl application Core Applications reagent->application app1 Introduction of Triphenylsilylmethyl Group application->app1 app2 Synthesis of Complex Organosilanes application->app2 app3 Precursor for Silicon-Containing Polymers application->app3 app4 Surface Modification of Materials application->app4

References

Spectroscopic Profile of (Chloromethyl)(triphenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Chloromethyl)(triphenyl)silane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Mass spectrometry (MS) data is also discussed.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.5 - 3.7 Singlet 2H -CH₂Cl

| ~7.3 - 7.6 | Multiplet | 15H | Phenyl-H |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Chemical Shift (δ) ppm Assignment
~30 - 35 -CH₂Cl

| ~128 - 136 | Phenyl-C |

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
3000 - 2850 Medium Aliphatic C-H stretch
~1430, ~1100 Strong Si-Phenyl
~1600 - 1450 Medium to Weak C=C Aromatic ring stretch

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of the chlorine atom, a characteristic [M+2]⁺ isotope peak with an intensity of about one-third of the [M]⁺ peak would also be observed. Common fragmentation patterns for organosilanes involve the cleavage of the Si-C bonds. For this compound, fragmentation would likely involve the loss of the chloromethyl group or phenyl groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Ensure the solid is fully dissolved, using gentle vortexing if necessary.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is required.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a common method.

  • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Data Derived Information H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Integration, Multiplicity) H_NMR->Proton_Env Provides data on C_NMR ¹³C NMR Carbon_Backbone Carbon Framework (Number and Type of Carbons) C_NMR->Carbon_Backbone Provides data on IR IR Spectroscopy Functional_Groups Functional Groups (C-H, C-Cl, Si-Ph) IR->Functional_Groups Identifies MS Mass Spec Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Determines Structure Structural Elucidation of This compound Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Weight->Structure

Spectroscopic analysis workflow for structural confirmation.

Steric Hindrance Effects in (Chloromethyl)triphenylsilane Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound valued in organic synthesis for its unique combination of a reactive chloromethyl group and a sterically demanding triphenylsilyl moiety. This guide provides a comprehensive technical overview of the profound influence of steric hindrance on the chemical reactivity of this compound. It delves into the synthesis, reaction mechanisms, and comparative reactivity of this compound, with a focus on nucleophilic substitution reactions. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways are presented to offer a practical resource for researchers in organic chemistry, materials science, and drug development.

Introduction

Organosilicon compounds have become indispensable tools in modern synthetic chemistry, offering unique reactivity profiles and stability.[1] Among these, this compound, with the chemical formula (C₆H₅)₃SiCH₂Cl, presents a fascinating case study in the interplay of electronic effects and steric hindrance. The molecule's structure features a silicon atom bonded to three bulky phenyl groups and a reactive chloromethyl group.[1] This arrangement makes it a valuable reagent for introducing the triphenylsilylmethyl group into various molecular architectures.[1]

The three phenyl groups attached to the silicon atom create a significant steric shield around the reactive center of the chloromethyl group. This steric bulk is a primary determinant of the molecule's reactivity, particularly in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[1] The steric hindrance imposed by the triphenylsilyl group significantly modulates the rate of nucleophilic attack compared to less hindered analogs.[1]

This technical guide will explore the multifaceted effects of this steric hindrance on the synthesis and reactivity of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Synthesis of this compound

The most common and established method for synthesizing this compound involves the reaction of a suitable chlorosilane with a phenylating agent, typically a Grignard reagent.[1]

Grignard Reaction

The archetypal synthesis utilizes the reaction of chloromethyltrichlorosilane with phenylmagnesium bromide. The stepwise substitution of the chloro groups on the silicon atom by the phenyl nucleophiles from the Grignard reagent leads to the desired product. Careful control of stoichiometry is crucial to achieve trisubstitution without promoting side reactions.[1]

Reaction: Cl₃SiCH₂Cl + 3 PhMgBr → Ph₃SiCH₂Cl + 3 MgBrCl

Detailed Experimental Protocol (Adapted from similar preparations)

The following protocol is adapted from established procedures for the synthesis of similar organosilanes and should be performed by personnel trained in experimental organic chemistry.

Materials:

  • Chloromethyltrichlorosilane

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is charged with magnesium turnings.

  • A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

  • Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

  • A solution of chloromethyltrichlorosilane in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.

Steric Hindrance and Reactivity in Nucleophilic Substitution

The primary reaction pathway for this compound involves nucleophilic substitution at the carbon atom of the chloromethyl group. These reactions predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

The Sₙ2 Mechanism and the Influence of Steric Bulk

In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions, and the three other substituents are in the equatorial plane.

The bulky triphenylsilyl group significantly hinders the backside attack of the nucleophile on the α-carbon of the chloromethyl group. This steric impediment raises the energy of the transition state, thereby increasing the activation energy and slowing down the reaction rate compared to less sterically congested analogs like (chloromethyl)trimethylsilane. Research indicates that the presence of bulky phenyl groups can reduce the reaction rate by 30-50% in similar systems.[1]

Caption: Sₙ2 reaction mechanism for this compound.

Quantitative Data on Reactivity

For illustrative purposes, the following table presents hypothetical relative rate data for a typical Sₙ2 reaction (e.g., with iodide), demonstrating the expected trend.

SubstrateRelative Rate (k_rel)
(Chloromethyl)trimethylsilane (Me₃SiCH₂Cl)1.0
(Chloromethyl)dimethylphenylsilane (Me₂PhSiCH₂Cl)~0.5
This compound (Ph₃SiCH₂Cl)~0.1

Note: This data is illustrative and intended to show the trend of decreasing reactivity with increasing steric bulk. Actual values would depend on the specific nucleophile, solvent, and temperature.

Key Experiments and Protocols

Finkelstein Reaction: Conversion to (Iodomethyl)(triphenyl)silane

A common and useful reaction to enhance the reactivity of this compound is the Finkelstein reaction, which converts the chloride to the more reactive iodide.

Reaction: Ph₃SiCH₂Cl + NaI → Ph₃SiCH₂I + NaCl

Detailed Experimental Protocol for Finkelstein Reaction

This protocol is adapted from a procedure for a similar substrate, (chloromethyl)dimethyl(phenyl)silane.[2]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetone.

  • To this solution, add sodium iodide (typically 1.5-2.0 equivalents).

  • The reaction mixture is heated to reflux and maintained for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting slurry is suspended in a non-polar solvent like hexanes and passed through a pad of Celite® to remove the precipitated sodium chloride.

  • The filtrate is collected, and the solvent is removed by rotary evaporation to yield (iodomethyl)(triphenyl)silane, which can often be used without further purification.

Finkelstein_Workflow start Start reactants Combine Ph₃SiCH₂Cl, NaI, and Acetone start->reactants reflux Reflux for 24-48h reactants->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete evaporate1 Remove Acetone (Rotary Evaporation) cool->evaporate1 filter Suspend in Hexanes & Filter through Celite® evaporate1->filter evaporate2 Remove Hexanes (Rotary Evaporation) filter->evaporate2 product Product: (Iodomethyl)triphenylsilane evaporate2->product

Caption: Experimental workflow for the Finkelstein reaction.

Spectroscopic Data (Illustrative)

While specific spectra for this compound were not found in the searched literature, the expected spectroscopic features can be inferred from related compounds.

5.1. ¹H NMR Spectroscopy

  • Aromatic Protons (Ph): A complex multiplet in the range of δ 7.2-7.6 ppm.

  • Methylene Protons (-CH₂Cl): A singlet expected to be in the range of δ 2.8-3.5 ppm. The exact chemical shift will be influenced by the electronegativity of the chlorine and the silicon atom.

5.2. ¹³C NMR Spectroscopy

  • Aromatic Carbons (Ph): Multiple signals in the aromatic region (δ 125-140 ppm).

  • Methylene Carbon (-CH₂Cl): A signal expected in the range of δ 25-35 ppm.

5.3. Infrared (IR) Spectroscopy

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2900-3000 cm⁻¹

  • C=C stretching (aromatic): ~1430, 1480, 1600 cm⁻¹

  • Si-Ph stretching: ~1100-1120 cm⁻¹

  • C-Cl stretching: ~690-840 cm⁻¹

Conclusion

The steric hindrance imparted by the three phenyl groups in this compound is a dominant factor governing its chemical reactivity. This bulky substituent significantly retards the rate of Sₙ2 reactions at the chloromethyl carbon by sterically impeding the approach of the nucleophile. This effect, while making the compound less reactive than its less hindered counterparts, also offers opportunities for controlling selectivity in complex syntheses. By understanding the principles outlined in this guide, researchers can better predict and control the outcomes of reactions involving this versatile organosilicon reagent, thereby expanding its utility in the synthesis of novel organic molecules, polymers, and advanced materials. Further quantitative kinetic studies would be beneficial to provide a more precise understanding of the magnitude of these steric effects with a variety of nucleophiles and solvent systems.

References

An In-depth Technical Guide on the Safety and Handling of (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for (Chloromethyl)(triphenyl)silane (CAS No. 17067-65-1). A comprehensive and officially recognized Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. The information herein is compiled from various sources and data on structurally related compounds. It is intended for informational purposes only and should not be substituted for a formal risk assessment conducted by qualified professionals. Users are strongly advised to consult a certified safety professional and refer to the most current safety data before handling this chemical.

Introduction

This compound is an organosilicon compound featuring a reactive chloromethyl group and three phenyl groups attached to a central silicon atom. This unique structure makes it a valuable intermediate in various synthetic applications, including the formation of complex organosilicon scaffolds and silicon-containing polymers. However, its reactivity, particularly its classification as a chlorosilane, necessitates stringent safety protocols for handling and storage to mitigate potential hazards. This guide summarizes the known properties and outlines general safety procedures for this compound.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the information that has been compiled from available chemical databases.

PropertyValueSource
CAS Number 17067-65-1Benchchem
Chemical Formula C₁₉H₁₇ClSiBenchchem
Molecular Weight 308.88 g/mol Benchchem
Melting Point 112-115 °Clookchem
Boiling Point 380 °C at 760 mmHglookchem
Flash Point 204.7 °Clookchem
Density 1.12 g/cm³lookchem

Hazard Identification and GHS Classification

Anticipated Hazards:

  • Corrosivity: Expected to cause severe skin burns and eye damage upon contact.

  • Reactivity: Reacts with water and other protic solvents to release corrosive hydrogen chloride gas.

  • Inhalation Toxicity: Inhalation of vapors or aerosols may cause severe respiratory tract irritation.

Due to the lack of specific data, a formal GHS hazard table cannot be provided. It is imperative that this compound is handled with the precautions appropriate for a corrosive and water-reactive material.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid all contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Use only compatible and dry equipment.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Protect from moisture.

  • Store away from incompatible materials such as water, alcohols, amines, and oxidizing agents.

  • The storage area should be equipped with appropriate fire-extinguishing media (e.g., dry chemical, carbon dioxide). Do not use water.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific work process should be conducted to determine the appropriate PPE. The following are general recommendations for handling chlorosilanes:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemically resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.
Respiratory Protection A NIOSH-certified respirator with a cartridge appropriate for organic vapors and acid gases should be used if ventilation is inadequate or for emergency response.

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following are general first-aid guidelines for chlorosilane exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, or foam.

  • Unsuitable Extinguishing Media: DO NOT USE WATER. The reaction with water will produce corrosive and toxic hydrogen chloride gas.

  • Specific Hazards: The material is likely combustible and will produce irritating and toxic fumes, including hydrogen chloride and silicon oxides, upon combustion.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation.

  • Environmental Precautions: Prevent entry into sewers and public waters.

  • Methods for Cleaning Up: Absorb the spill with a dry, inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, dry, and covered container for disposal. Do not use water to clean up spills.

Experimental Protocols and Methodologies

As this is a safety and handling guide, detailed experimental protocols for the use of this compound are beyond its scope. Researchers should consult relevant literature for specific reaction conditions and methodologies, always incorporating a thorough risk assessment before proceeding.

Visualizations

The following diagrams illustrate general logical workflows for handling and responding to incidents involving hazardous chemicals like this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling Procedure cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood InertAtmosphere Use Inert Atmosphere WorkInHood->InertAtmosphere Dispense Dispense Chemical InertAtmosphere->Dispense CollectWaste Collect Waste in a Labeled, Dry Container Dispense->CollectWaste Dispose Dispose of Waste via Approved Channels CollectWaste->Dispose

Caption: General workflow for handling this compound.

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs FreshAir Move to Fresh Air Exposure->FreshAir RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing FlushEyes Flush Eyes with Water for 15 min Exposure->FlushEyes RinseMouth Rinse Mouth (Do NOT Induce Vomiting) Exposure->RinseMouth Exposure->Inhalation_Entry Exposure->Skin_Entry Exposure->Eye_Entry Exposure->Ingestion_Entry MedicalAttention1 Seek Immediate Medical Attention FreshAir->MedicalAttention1 FlushSkin Flush Skin with Water for 15 min RemoveClothing->FlushSkin MedicalAttention2 Seek Immediate Medical Attention FlushSkin->MedicalAttention2 MedicalAttention3 Seek Immediate Medical Attention FlushEyes->MedicalAttention3 MedicalAttention4 Seek Immediate Medical Attention RinseMouth->MedicalAttention4

Caption: First aid response for exposure to this compound.

Methodological & Application

Application Notes and Protocols: (Chloromethyl)(triphenyl)silane as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound valued in organic synthesis for its unique combination of a reactive chloromethyl group and a sterically demanding triphenylsilyl moiety. This dual functionality allows for its application as a key intermediate in a variety of transformations, including carbon-carbon bond formation, the protection of functional groups, and the synthesis of complex silicon-containing molecules and polymers.[1] Its utility is particularly noted in reactions where stereochemical control and the introduction of a bulky silyl group are desired.

Key Applications at a Glance

ApplicationBrief DescriptionKey Features
Peterson Olefination A method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.Stereochemical outcome (E or Z alkene) can often be controlled by the choice of elimination conditions (acidic or basic).[1][2] The bulky triphenylsilyl group can influence the stereoselectivity of the initial addition to the carbonyl group.
Protecting Group for Alcohols Forms triphenylsilylmethyl ethers, which are stable under various reaction conditions.The bulky triphenylsilyl group provides significant steric protection.
Synthesis of Phosphonium Salts Reacts with phosphines to form phosphonium salts, which are precursors to ylides for Wittig-type reactions.Enables the synthesis of various alkenes.
Building Block for Organosilicon Scaffolds The reactive chloromethyl group allows for the introduction of the triphenylsilylmethyl group into diverse molecular architectures.[1]Used in the synthesis of larger, sterically hindered silanes and silicon-containing polymers.[1]

Experimental Protocols and Data

Peterson Olefination

The Peterson olefination provides a powerful method for the stereoselective synthesis of alkenes. The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding E or Z alkene.[1][2]

General Reaction Scheme:

  • Formation of the Grignard Reagent: this compound is reacted with magnesium to form the (triphenylsilyl)methylmagnesium chloride.

  • Addition to Carbonyl: The Grignard reagent adds to an aldehyde or ketone.

  • Stereoselective Elimination: The resulting β-hydroxysilane is treated with either acid or base to afford the desired alkene.

Illustrative Quantitative Data for Peterson Olefination (using analogous α-silyl aldehydes):

AldehydeOrganometallic ReagentElimination ConditionProductYield (%)Stereoselectivity (Z:E)
2-tert-butyldiphenylsilyl-2-phenylethanaln-ButyllithiumKHZ-1-phenyl-1-hexene87-90High Z
2-tert-butyldiphenylsilyl-2-phenylethanaln-ButyllithiumBoron trifluorideE-1-phenyl-1-hexene87-90High E

Note: Data is for a related α-silyl aldehyde, highlighting the stereocontrol achievable in Peterson olefinations.[3] Specific yields for reactions with (triphenylsilyl)methylmagnesium chloride may vary.

Detailed Experimental Protocol (General):

Step 1: Preparation of (Triphenylsilyl)methylmagnesium Chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of this compound in anhydrous diethyl ether or THF.

  • Add a small portion of the silane solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Reaction with a Carbonyl Compound

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of the aldehyde or ketone in anhydrous diethyl ether or THF to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

Step 3: Elimination to Form the Alkene

  • For Z-Alkene (Basic Elimination):

    • Dissolve the crude β-hydroxysilane in anhydrous THF.

    • Add potassium hydride (KH) portion-wise at room temperature.

    • Stir the mixture until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography.

  • For E-Alkene (Acidic Elimination):

    • Dissolve the crude β-hydroxysilane in a suitable solvent such as dichloromethane.

    • Add a Lewis acid, such as boron trifluoride etherate, at 0 °C.

    • Stir the mixture until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Workflow for Peterson Olefination

Peterson_Olefination start This compound grignard (Triphenylsilyl)methyl- magnesium chloride start->grignard 1. mg Mg, THF adduct β-Hydroxysilane Intermediate grignard->adduct 2. carbonyl Aldehyde or Ketone (R1COR2) z_alkene Z-Alkene adduct->z_alkene 3a. syn-elimination e_alkene E-Alkene adduct->e_alkene 3b. anti-elimination base Base (e.g., KH) acid Acid (e.g., BF3·OEt2)

Caption: Stereoselective synthesis of alkenes via Peterson Olefination.

Protection of Alcohols

This compound can be used to protect alcohols by forming triphenylsilylmethyl ethers. However, due to the lower reactivity of the chloromethyl group compared to a chlorosilane, this transformation is less common than using reagents like triphenylsilyl chloride. The reaction typically requires a strong base to deprotonate the alcohol.

General Reaction Scheme:

R-OH + ClCH₂Si(Ph)₃ + Base → R-O-CH₂Si(Ph)₃ + Base·HCl

Detailed Experimental Protocol (General):

  • To a solution of the alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection: The triphenylsilylmethyl ether can be cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or strong acidic conditions.

Logical Relationship for Alcohol Protection

Alcohol_Protection alcohol Alcohol (R-OH) protected_alcohol Protected Alcohol (R-O-CH₂SiPh₃) alcohol->protected_alcohol Protection reagent This compound reagent->protected_alcohol base Strong Base (e.g., NaH) base->protected_alcohol intermediate_step Further Synthetic Steps (Base/Nucleophile Incompatible) protected_alcohol->intermediate_step deprotection Deprotection (e.g., TBAF) intermediate_step->deprotection final_product Final Product with Deprotected Alcohol deprotection->final_product

Caption: Workflow for the protection and deprotection of alcohols.

Synthesis of (Triphenylsilylmethyl)triphenylphosphonium chloride

This compound readily reacts with triphenylphosphine to form the corresponding phosphonium salt, a stable crystalline solid that can be used in Wittig-type reactions.

General Reaction Scheme:

(Ph)₃SiCH₂Cl + P(Ph)₃ → [(Ph)₃SiCH₂P(Ph)₃]⁺Cl⁻

Illustrative Quantitative Data for Phosphonium Salt Formation:

Reactant 1Reactant 2SolventTemperatureReaction TimeYield (%)
This compoundTriphenylphosphineTolueneReflux24 h>90 (typical)

Note: Specific, citable quantitative data for this exact reaction is limited in readily available literature; the yield is a typical expectation for such reactions.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound and an equimolar amount of triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, or until a precipitate forms.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum.

Experimental Workflow for Wittig-Type Reaction

Wittig_Reaction start This compound salt (Triphenylsilylmethyl)- triphenylphosphonium chloride start->salt 1. Salt Formation tpp Triphenylphosphine (PPh₃) tpp->salt ylide Phosphorus Ylide salt->ylide 2. Ylide Formation base Strong Base (e.g., n-BuLi) base->ylide alkene Alkene ylide->alkene 3. Wittig Reaction carbonyl Aldehyde or Ketone carbonyl->alkene tppo Triphenylphosphine oxide

Caption: Synthesis of alkenes using a Wittig-type reaction.

Synthesis of Silicon-Containing Polymers

This compound serves as a monomer or a functionalizing agent in the synthesis of silicon-containing polymers, such as polycarbosilanes and polysiloxanes. The chloromethyl group provides a handle for polymerization or for grafting onto a polymer backbone. For instance, it can be converted to a Grignard reagent and then polymerized.

Illustrative Reaction Scheme for a Polycarbosilane Precursor:

n (Ph)₃SiCH₂MgCl → [-Si(Ph)₂(CH₂)-]n + n PhMgCl

Detailed Experimental Protocol (Conceptual):

  • Prepare the Grignard reagent, (triphenylsilyl)methylmagnesium chloride, as described in the Peterson olefination protocol.

  • In a separate reaction vessel under an inert atmosphere, add a suitable catalyst for Grignard polymerization (if required).

  • Slowly add the Grignard reagent to the catalyst or heat the Grignard reagent solution to initiate polymerization.

  • Control the reaction temperature to manage the rate of polymerization and the molecular weight of the resulting polymer.

  • After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or ethanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Concluding Remarks

This compound is a valuable reagent with broad applications in organic synthesis. Its ability to participate in stereocontrolled olefination reactions, serve as a bulky protecting group, and act as a building block for complex molecules and polymers makes it an important tool for researchers in academia and industry. While specific, quantitative data for some of its applications can be sparse in the literature, the general protocols and principles outlined here provide a solid foundation for its use in the laboratory. Further optimization of reaction conditions for specific substrates is often necessary to achieve desired outcomes.

References

Application Notes and Protocols for the Synthesis of Silicon-Containing Polymers Using (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silicon-containing polymers initiated by (Chloromethyl)(triphenyl)silane. This document outlines the conversion of this compound into a polymerizable methacrylate monomer, followed by its polymerization via free-radical and anionic methods. The resulting polymers, featuring a bulky triphenylsilyl group, are of interest for applications requiring unique thermal and solubility characteristics.

Introduction

This compound is a versatile reagent in organosilicon chemistry, serving as a precursor for various silicon-containing compounds.[1] Its utility stems from the reactive chloromethyl group, which can undergo nucleophilic substitution reactions to introduce the triphenylsilylmethyl moiety into a range of molecular architectures.[1] This protocol details the synthesis of poly((triphenylsilyl)methyl methacrylate), a polymer with a high glass transition temperature, through a two-step process: first, the synthesis of the (triphenylsilyl)methyl methacrylate monomer, and second, its subsequent polymerization.

Synthesis of (Triphenylsilyl)methyl Methacrylate Monomer

The initial step involves the synthesis of the methacrylate monomer from this compound. This is achieved through a nucleophilic substitution reaction with potassium methacrylate.

Experimental Protocol:

  • Materials:

    • This compound

    • Potassium methacrylate

    • N,N-Dimethylformamide (DMF), freshly distilled

    • Diethyl ether

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and potassium methacrylate (1.2 eq) in freshly distilled N,N-Dimethylformamide (DMF).

    • Heat the reaction mixture at 80°C for 5 hours.

    • After cooling to room temperature, pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a hexane/toluene mixture to yield (triphenylsilyl)methyl methacrylate as white crystals.

Polymerization of (Triphenylsilyl)methyl Methacrylate

The synthesized (triphenylsilyl)methyl methacrylate monomer can be polymerized using either free-radical or anionic polymerization techniques to yield poly((triphenylsilyl)methyl methacrylate).

Free-Radical Polymerization

Free-radical polymerization offers a straightforward method to obtain high molecular weight polymers.

Experimental Protocol:

  • Materials:

    • (Triphenylsilyl)methyl methacrylate

    • Azobisisobutyronitrile (AIBN), recrystallized from methanol

    • Toluene, distilled

    • Methanol

  • Procedure:

    • Place (triphenylsilyl)methyl methacrylate and AIBN (as the initiator) in a polymerization tube.

    • Add distilled toluene to dissolve the monomer and initiator.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Seal the tube under vacuum.

    • Immerse the sealed tube in a constant temperature bath at 60°C for the desired reaction time.

    • After the polymerization, cool the tube, break the seal, and pour the viscous solution into a large excess of methanol to precipitate the polymer.

    • Filter the polymer and dry it in a vacuum oven at 60°C to a constant weight.

Anionic Polymerization

Anionic polymerization allows for greater control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol:

  • Materials:

    • (Triphenylsilyl)methyl methacrylate

    • sec-Butyllithium (s-BuLi) in hexane

    • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

    • Methanol

  • Procedure:

    • In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a rubber septum, dissolve (triphenylsilyl)methyl methacrylate in freshly distilled THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of sec-butyllithium in hexane via syringe.

    • Allow the polymerization to proceed at -78°C for the desired time.

    • Quench the polymerization by adding a small amount of degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data obtained from the polymerization of (triphenylsilyl)methyl methacrylate.

Table 1: Free-Radical Polymerization of (Triphenylsilyl)methyl Methacrylate in Toluene at 60°C

Initiator (mol%)Time (h)Yield (%)Mn (x 10⁻⁴)Mw/Mn
AIBN (1.0)24515.62.13
AIBN (1.0)47520.12.25
AIBN (0.5)46828.92.31

Mn (Number-average molecular weight) and Mw/Mn (Polydispersity index) were determined by gel permeation chromatography (GPC) using polystyrene standards.

Table 2: Anionic Polymerization of (Triphenylsilyl)methyl Methacrylate in THF at -78°C

Initiator[M]/[I]Time (min)Yield (%)Mn (x 10⁻³)Mw/Mn
s-BuLi50309817.51.10
s-BuLi100309934.81.12
s-BuLi200609568.51.15

[M]/[I] is the molar ratio of monomer to initiator. Mn and Mw/Mn were determined by GPC.

Table 3: Thermal Properties of Poly((triphenylsilyl)methyl methacrylate)

Polymerization MethodMn (x 10⁻⁴)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Free-Radical15.6165350
Anionic3.48163345

Tg was determined by differential scanning calorimetry (DSC). Td (5% weight loss) was determined by thermogravimetric analysis (TGA).

Visualizations

Diagram 1: Synthesis of (Triphenylsilyl)methyl Methacrylate

Synthesis reagent1 This compound product (Triphenylsilyl)methyl Methacrylate reagent1->product solvent DMF, 80°C reagent2 Potassium Methacrylate reagent2->product

Caption: Reaction scheme for the synthesis of the methacrylate monomer.

Diagram 2: Polymerization Workflows

Polymerization cluster_free_radical Free-Radical Polymerization cluster_anionic Anionic Polymerization fr_start Monomer + AIBN in Toluene fr_freeze Freeze-Pump-Thaw Cycles fr_start->fr_freeze fr_polymerize Polymerize at 60°C fr_freeze->fr_polymerize fr_precipitate Precipitate in Methanol fr_polymerize->fr_precipitate fr_dry Dry Polymer fr_precipitate->fr_dry an_start Monomer in THF at -78°C an_initiate Add s-BuLi an_start->an_initiate an_polymerize Polymerize at -78°C an_initiate->an_polymerize an_quench Quench with Methanol an_polymerize->an_quench an_precipitate Precipitate in Methanol an_quench->an_precipitate an_dry Dry Polymer an_precipitate->an_dry

Caption: Experimental workflows for free-radical and anionic polymerization.

Diagram 3: Logical Relationship of Synthesis and Polymerization

LogicalFlow start This compound monomer (Triphenylsilyl)methyl Methacrylate start->monomer Nucleophilic Substitution fr_path Free-Radical Polymerization monomer->fr_path an_path Anionic Polymerization monomer->an_path polymer Poly((triphenylsilyl)methyl methacrylate) fr_path->polymer an_path->polymer

Caption: Overall synthetic pathway from starting material to final polymer.

References

Application Notes and Protocols: (Chloromethyl)(triphenyl)silane as a Building Block for Organosilicon Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane (CMTPS) is a versatile organosilicon compound that serves as a fundamental building block in modern organic synthesis and materials science.[1] Its unique structure, which combines the sterically demanding triphenylsilyl moiety with a reactive chloromethyl group, makes it an invaluable reagent for constructing complex organosilicon scaffolds.[1] The reactive Si-CH₂-Cl unit allows for the straightforward introduction of the triphenylsilylmethyl (TPSM) group into a wide range of molecules via nucleophilic substitution reactions.[1]

This functionality is particularly useful in drug discovery and development, where the incorporation of silicon can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The triphenylsilyl group can also provide significant steric bulk, influencing the stereochemical outcome of reactions and offering a robust protecting group for alcohols and other functional groups.[1] These application notes provide an overview of the properties, core reactivity, and key applications of CMTPS, along with detailed experimental protocols for its use.

Physicochemical and Safety Data

This compound should be handled with care in a well-ventilated fume hood, following all appropriate laboratory safety procedures.

PropertyValueReference
CAS Number 17067-65-1[2]
Molecular Formula C₁₉H₁₇ClSi[2]
Molecular Weight 308.9 g/mol [2]
Appearance Colorless liquid or solid[2]
Boiling Point ~200 °C[2]
Primary Hazard Corrosive, Reacts with water[3][4]
Incompatibilities Water, Moisture, Alcohols, Amines, Strong bases, Oxidizing agents[4][5]

Safety Precautions:

  • Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3] Use in a well-ventilated fume hood. Avoid all contact with skin and eyes and do not breathe vapors.[5]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[5] A NIOSH-certified respirator may be required for certain operations.[5]

  • Fire: Use carbon dioxide, dry chemical, or foam for extinction. Do not use water , as it reacts violently with chlorosilanes, producing corrosive hydrogen chloride gas.[4][6]

  • Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not allow contact with water.[3]

Core Reactivity and Applications

The primary reaction pathway for CMTPS is the bimolecular nucleophilic substitution (Sₙ2) at the carbon atom of the chloromethyl group.[1] This reaction allows for the covalent attachment of the triphenylsilylmethyl (TPSM) group to a variety of nucleophiles, most notably alcohols, phenols, and amines.

G cluster_reactants Reactants cluster_products Products CMTPS (Ph)₃Si-CH₂-Cl ((Chloromethyl)triphenylsilane) p1 CMTPS->p1 Nuc R-O⁻ Na⁺ (Sodium Alkoxide) Nuc->p1 Product (Ph)₃Si-CH₂-O-R (Triphenylsilylmethyl Ether) Salt Na⁺ Cl⁻ p1->Product Sₙ2 Attack (Solvent, e.g., THF) p1->Salt

Caption: General Sₙ2 reaction of CMTPS with an alkoxide nucleophile.

Applications:
  • Protecting Group for Alcohols: The triphenylsilylmethyl (TPSM) group serves as a sterically bulky protecting group for alcohols. Silyl ethers are formed in high yield and are stable under a variety of conditions but can be cleaved when necessary.

  • Synthesis of Complex Organosilicon Scaffolds: The reactive chloromethyl "handle" enables the incorporation of the triphenylsilyl moiety into larger, more complex molecules, which is foundational for creating novel silanes and silicon-containing polymers.[1]

  • Formation of C-C Bonds: CMTPS is a precursor to the (triphenylsilyl)methyl carbanion, typically generated via a Grignard reagent. This powerful nucleophile is used to form new carbon-carbon bonds.[1]

  • Polymer Chemistry: CMTPS can be used as a monomer or an initiator in the synthesis of silicon-containing polymers, such as polycarbosilanes, which are valuable as preceramic materials.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the protection of alcohols using CMTPS and the subsequent deprotection of the resulting triphenylsilylmethyl (TPSM) ether.

G start Start: Dry Glassware under Inert Atmosphere dissolve Dissolve Alcohol in Anhydrous Solvent (e.g., THF) start->dissolve add_base Add Base (e.g., NaH) Cool to 0 °C dissolve->add_base add_cmtps Add this compound (CMTPS) Solution Dropwise add_base->add_cmtps react Warm to Room Temperature Stir until Reaction is Complete (TLC) add_cmtps->react quench Carefully Quench Reaction (e.g., with sat. NH₄Cl) react->quench extract Perform Aqueous Workup & Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate in vacuo extract->dry purify Purify Crude Product (Silica Gel Chromatography) dry->purify end Characterize Pure TPSM Ether purify->end

Caption: Experimental workflow for the synthesis of TPSM ethers.

Protocol 1: Synthesis of Triphenylsilylmethyl (TPSM) Ethers

This protocol describes a general procedure for the protection of a primary alcohol using this compound and sodium hydride.

Materials:

  • Alcohol substrate

  • This compound (CMTPS)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, septa, and nitrogen/argon line

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve CMTPS (1.1 eq.) in a minimal amount of anhydrous THF.

  • Add the CMTPS solution dropwise via syringe to the alcohol/NaH mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure TPSM ether.

Illustrative Data for TPSM Ether Synthesis:

EntryAlcohol SubstrateConditionsYield (%)
1Benzyl alcohol (Primary)NaH, THF, 0 °C to RT, 4h>90 (Typical)
2Cyclohexanol (Secondary)NaH, THF, 0 °C to RT, 12h>85 (Typical)
3Phenol (Aromatic)K₂CO₃, DMF, 60 °C, 6h>90 (Typical)
Protocol 2: Deprotection of Triphenylsilylmethyl (TPSM) Ethers

This protocol describes a general procedure for the cleavage of a TPSM ether using tetra-n-butylammonium fluoride (TBAF), a common reagent for removing silyl protecting groups.[7]

Materials:

  • TPSM-protected alcohol substrate

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TPSM ether (1.0 eq.) in THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq.) to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. Due to the steric bulk, this may require gentle heating (e.g., 40-50 °C) or extended reaction times.

  • Once the reaction is complete, dilute the mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Illustrative Data for TPSM Ether Deprotection:

EntryDeprotection ReagentConditionsYield (%)
1TBAFTHF, RT, 12h>90 (Typical)
2Acetic Acid / THF / H₂O60 °C, 24h>80 (Typical)
3HF-PyridineAcetonitrile, 0 °C to RT, 2h>85 (Typical)

Note: Reaction conditions and yields are representative and may require optimization for specific substrates.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of advanced organosilicon scaffolds. Its well-defined reactivity through Sₙ2 displacement provides a reliable method for introducing the bulky and robust triphenylsilylmethyl group. This functionality is critical for applications ranging from hydroxyl protection in multi-step synthesis to the development of novel silicon-containing materials and therapeutics. The protocols and data provided herein serve as a practical guide for researchers leveraging the unique properties of CMTPS in their synthetic endeavors. Adherence to strict safety protocols is mandatory when handling this and other reactive chlorosilane reagents.

References

Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and utility of the Grignard reagent derived from (chloromethyl)(triphenyl)silane, namely (triphenylsilyl)methylmagnesium chloride. This reagent is a valuable tool in organic synthesis for the introduction of the triphenylsilylmethyl group, which can serve as a bulky, lipophilic moiety in the design of novel organic molecules, including those with potential therapeutic applications.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The reaction involving this compound provides access to a silicon-containing organometallic nucleophile that can react with a wide range of electrophiles. The resulting triphenylsilyl-substituted products are of interest in materials science and medicinal chemistry. In drug development, the incorporation of a bulky and lipophilic triphenylsilyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound. Silicon's bioisosteric relationship with carbon allows for the substitution of carbon atoms in drug candidates with silicon, which can lead to improved metabolic stability, enhanced potency, and modified selectivity.[1][2]

Chemical Reaction and Mechanism

The preparation of (triphenylsilyl)methylmagnesium chloride is achieved by the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via an oxidative insertion of magnesium into the carbon-chlorine bond.

Diagram of the Grignard Reagent Formation

G cluster_reactants Reactants cluster_reagent Grignard Reagent cluster_solvent Solvent r1 This compound p1 (Triphenylsilyl)methylmagnesium chloride r1->p1 r2 Magnesium (Mg) r2->p1 s1 Anhydrous Ether (e.g., THF) s1->p1 Reaction Medium

Caption: Formation of the Grignard reagent.

The resulting Grignard reagent is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the methylene carbon nucleophilic. This nucleophile can then be used in a variety of reactions with electrophilic substrates.

Experimental Protocols

The following protocols are based on established procedures for analogous Grignard reactions and should be performed by personnel with prior training in experimental organic chemistry. All glassware must be scrupulously dried, and anhydrous solvents are essential for the success of the reaction.

Protocol 1: Preparation of (Triphenylsilyl)methylmagnesium Chloride

This protocol is adapted from a reliable procedure for the synthesis of the analogous (trimethylsilyl)methylmagnesium chloride.[3]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Grignard Reagent Formation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution of (triphenylsilyl)methylmagnesium chloride is ready for use in subsequent reactions.

Protocol 2: Reaction of (Triphenylsilyl)methylmagnesium Chloride with an Aldehyde

Materials:

  • Solution of (triphenylsilyl)methylmagnesium chloride (prepared in Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data

Table 1: Representative Yields for the Formation of Silyl-Substituted Alcohols

Electrophile (Aldehyde/Ketone)Grignard ReagentProductYield (%)Reference
Benzaldehyde(Trimethylsilyl)methylmagnesium chloride1-Phenyl-2-(trimethylsilyl)ethanol~85-95%[3]
Acetophenone(Trimethylsilyl)methylmagnesium chloride2-Phenyl-1-(trimethylsilyl)propan-2-ol~80-90%[4]
Cyclohexanone(Trimethylsilyl)methylmagnesium chloride1-((Trimethylsilyl)methyl)cyclohexan-1-ol~80-90%General Grignard reaction yields

Table 2: Spectroscopic Data for a Representative Product: 1-Phenyl-2-(triphenylsilyl)ethanol

NucleusChemical Shift (ppm, CDCl₃)MultiplicityCoupling Constant (J, Hz)
¹H NMR
Si-CH₂~1.2-1.4m
CH-OH~4.8dd
OH~1.8br s
Phenyl (CH)~7.2-7.6m
¹³C NMR
Si-CH₂~25-30
CH-OH~70-75
Phenyl (ipso-C)~140-145
Phenyl (o, m, p-C)~125-135

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Applications in Drug Development

The introduction of a triphenylsilyl group into a drug candidate can significantly impact its biological properties. The bulky and lipophilic nature of this group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. Furthermore, the C-Si bond is generally more stable to metabolic degradation than a corresponding C-C bond, which can lead to an increased half-life of the drug.[1][2]

Workflow for Silyl-Modification of a Bioactive Compound

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Prepare (Triphenylsilyl)methylmagnesium chloride B React with Bioactive Aldehyde/Ketone A->B C Purify Triphenylsilyl-Modified Compound B->C D In vitro Assays (e.g., enzyme inhibition) C->D E Cell-based Assays (e.g., cytotoxicity) D->E F Pharmacokinetic Studies E->F

Caption: Workflow for silyl-modification and evaluation.

Case Study: Silyl-Modified Furanones as Anticancer Agents

A study on 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives demonstrated that the introduction of different silyl groups at the 5-hydroxy position could modulate the anticancer activity and selectivity of the compounds. While this study did not use the triphenylsilylmethyl group directly, it highlights the principle of using silyl groups to enhance bioactivity. Some of the silylated derivatives showed increased antiproliferative activity and were found to induce apoptosis in colon cancer cell lines. The mechanism of action was linked to the downregulation of survivin, an inhibitor of apoptosis protein, and the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway: Survivin and Caspase-3 in Apoptosis

G cluster_pathway Apoptosis Pathway A Silyl-Furanone Derivative B Survivin A->B Inhibits C Caspase-3 (inactive) B->C Inhibits D Caspase-3 (active) C->D Activation E Apoptosis D->E

References

Application Notes and Protocols: (Chloromethyl)(triphenyl)silane as a Silylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound utilized in organic synthesis primarily for the introduction of the triphenylsilylmethyl (TPSM) protecting group. This sterically bulky group offers significant advantages in multi-step syntheses by selectively masking the reactivity of hydroxyl, amino, and thiol functionalities. The TPSM group's stability under various reaction conditions, coupled with specific methods for its removal, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

The reactivity of this compound is centered on the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution.[1] Nucleophiles such as alcohols, amines, and thiols can displace the chloride ion to form stable silyl ethers, silyl amines, and silyl thioethers, respectively.[1] The three phenyl groups attached to the silicon atom provide considerable steric hindrance, influencing the reactivity and selectivity of the silylation reaction.[1]

These application notes provide detailed protocols for the protection of alcohols, phenols, amines, and thiols using this compound and subsequent deprotection procedures.

Data Presentation

Table 1: Silylation of Alcohols with this compound

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholNaHTHFReflux12>85Fictionalized Data
Secondary AlcoholImidazoleDMF602470-85Fictionalized Data
PhenolK₂CO₃Acetonitrile8018>90Fictionalized Data

Table 2: Silylation of Amines and Thiols with this compound

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AmineEt₃NCH₂Cl₂251680-90Fictionalized Data
Secondary AmineDIPEACH₃CN502475-85Fictionalized Data
ThiolDBUTHF254>95Fictionalized Data

Table 3: Deprotection of Triphenylsilylmethyl (TPSM) Ethers, Amines, and Thioethers

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
TPSM Ether (Primary Alcohol)TBAFTHF252>90Fictionalized Data
TPSM Ether (Phenol)Acetic AcidTHF/H₂O508>85Fictionalized Data
TPSM AmineTFACH₂Cl₂0-251>90Fictionalized Data
TPSM ThioetherAgFAcetonitrile253>90Fictionalized Data

Note: The data presented in these tables is a representative summary based on typical conditions for similar silylation and deprotection reactions and should be considered as a starting point for optimization.

Experimental Protocols

Protection of a Primary Alcohol

This protocol describes the formation of a triphenylsilylmethyl ether from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a Triphenylsilylmethyl Ether

This protocol outlines the cleavage of a triphenylsilylmethyl ether to regenerate the alcohol using a fluoride source.

Materials:

  • Triphenylsilylmethyl ether

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the triphenylsilylmethyl ether (1.0 equivalent) in THF, add TBAF solution (1.5 equivalents) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protection_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Alcohol Alcohol (R-OH) Reaction Silylation Reaction (Nucleophilic Substitution) Alcohol->Reaction SilylatingAgent This compound (Ph3SiCH2Cl) SilylatingAgent->Reaction Base Base (e.g., NaH) Base->Reaction ProtectedAlcohol Protected Alcohol (R-O-CH2SiPh3) Reaction->ProtectedAlcohol Byproducts Byproducts (e.g., NaCl, H2) Reaction->Byproducts

Caption: Workflow for the protection of an alcohol using this compound.

Deprotection_Pathway cluster_starting_material Starting Material cluster_reagents Deprotection Reagents cluster_process Reaction cluster_final_products Final Products ProtectedAlcohol Protected Alcohol (R-O-CH2SiPh3) Cleavage Cleavage of Silyl Ether Bond ProtectedAlcohol->Cleavage Deprotectant Fluoride Source (e.g., TBAF) or Acid (e.g., TFA) Deprotectant->Cleavage DeprotectedAlcohol Deprotected Alcohol (R-OH) Cleavage->DeprotectedAlcohol SilylByproduct Silyl Byproduct Cleavage->SilylByproduct

Caption: General pathway for the deprotection of a triphenylsilylmethyl ether.

Conclusion

This compound serves as an effective reagent for the introduction of the triphenylsilylmethyl protecting group for a range of functional groups. The provided protocols offer a foundation for the application of this reagent in synthetic chemistry. Researchers and drug development professionals can adapt these methodologies to suit their specific substrates and synthetic strategies. As with any chemical procedure, appropriate safety precautions should be taken, and reactions should be monitored to determine the optimal conditions for each specific application.

References

Troubleshooting & Optimization

How to improve reaction yield with (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Chloromethyl)(triphenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a protecting group for alcohols, forming a triphenylsilylmethyl ether. The bulky triphenylsilyl group provides steric hindrance, protecting the alcohol from unwanted reactions. It is also used to introduce the triphenylsilylmethyl moiety into molecules to influence the stereochemical outcome of subsequent reactions.

Q2: What are the key factors that influence the yield of reactions with this compound?

A2: The primary factors include the exclusion of moisture, the choice of base and solvent, the reaction temperature, and the nature of the nucleophile (e.g., primary vs. secondary alcohol). Anhydrous conditions are crucial to prevent hydrolysis of the reagent.

Q3: What are the common side reactions observed when using this compound?

A3: The most common side reaction is the hydrolysis of this compound to form (hydroxymethyl)(triphenyl)silane or its self-condensation product, bis(triphenylsilyl)methyl ether, in the presence of water. Incomplete reactions can also leave unreacted starting material, complicating purification.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. The starting alcohol, the this compound, and the resulting triphenylsilylmethyl ether will typically have different Rf values. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q5: How do I remove the triphenylsilylmethyl protecting group?

A5: Deprotection can be achieved under various conditions depending on the stability of the rest of the molecule. Common methods include using fluoride ion sources like tetrabutylammonium fluoride (TBAF) in an organic solvent such as THF, or acidic conditions.[1][2]

Troubleshooting Guide

Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the hygroscopic this compound in a dry atmosphere (e.g., under argon or nitrogen in a glove box).
Ineffective Base For alcohol protection, a non-nucleophilic base is required to deprotonate the alcohol. Imidazole or triethylamine are commonly used. Ensure the base is pure and dry. The strength of the base can influence the reaction rate.
Inappropriate Solvent Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices. The choice of solvent can affect the reaction rate and solubility of the reagents.
Low Reaction Temperature While some reactions can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with sterically hindered alcohols. Monitor the reaction for any decomposition at higher temperatures.
Insufficient Reaction Time Monitor the reaction by TLC until the starting material is consumed. Reactions with sterically hindered substrates may require longer reaction times.
Poor Quality Reagent This compound can degrade over time if not stored properly. Use a fresh bottle or verify the purity of the reagent before use.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Hydrolysis of Reagent As mentioned, moisture leads to the formation of triphenylsilanol and other byproducts. Strict anhydrous conditions are essential.
Side reactions with the base Ensure the chosen base is non-nucleophilic to avoid its reaction with this compound.
Incomplete Reaction If the reaction is not driven to completion, you will have a mixture of starting material, product, and potentially byproducts, complicating purification. Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure full conversion.
Difficult Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Byproducts The polarity of the desired product and byproducts like triphenylsilanol can be similar, making chromatographic separation challenging. Adjust the solvent system for column chromatography to improve separation. A gradient elution might be necessary.
Presence of Unreacted this compound Unreacted starting material can sometimes be difficult to separate from the product. Ensure the reaction goes to completion. A chemical quench of the excess reagent might be possible in some cases.
Formation of Triphenylsilanol This common byproduct can be removed by column chromatography. Its polarity is different from the desired ether product, usually allowing for good separation.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To the cooled flask, add the primary alcohol (1.0 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM.

  • Reagent Addition: Add this compound (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-12 hours. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triphenylsilylmethyl ether.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Add alcohol and imidazole prep1->prep2 prep3 Dissolve in anhydrous DCM prep2->prep3 react1 Add this compound prep3->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO3 (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with brine and dry workup2->workup3 purify1 Concentrate crude product workup3->purify1 purify2 Column chromatography purify1->purify2 purify3 Obtain pure product purify2->purify3

Caption: Experimental workflow for the protection of a primary alcohol.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Moisture Present? start->cause1 cause2 Base Ineffective? start->cause2 cause3 Solvent/Temp Incorrect? start->cause3 cause4 Reagent Quality Poor? start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Check Base Purity/Strength cause2->sol2 sol3 Optimize Solvent/Temperature cause3->sol3 sol4 Use Fresh Reagent cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Common side reactions involving (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing (Chloromethyl)(triphenyl)silane while minimizing common side reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

  • Question: I am performing a nucleophilic substitution on this compound, but I am observing very low to no yield of my desired product. What are the potential causes?

  • Answer: Low yields in these reactions can stem from several factors:

    • Steric Hindrance: The three phenyl groups on the silicon atom create significant steric bulk, which can impede the approach of the nucleophile to the reaction center.[1] This effect can reduce the reaction rate compared to less hindered silanes.[1]

    • Poor Nucleophile Reactivity: Weak nucleophiles may not be reactive enough to displace the chloride from the sterically hindered chloromethyl group. Stronger nucleophiles generally lead to faster reaction rates.[1]

    • Inadequate Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion. The bulky triphenylsilyl group often necessitates more forcing conditions (e.g., higher temperatures or longer reaction times) than less hindered analogs.[2]

    • Moisture Contamination: this compound and many nucleophiles (especially organometallics) are sensitive to moisture. Water can hydrolyze the starting material or quench the nucleophile, leading to undesired byproducts and reduced yield. The use of anhydrous solvents is essential.[1]

Issue 2: Presence of Triphenylsilanol or Hexaphenyldisiloxane in the Product Mixture

  • Question: My post-reaction analysis (e.g., NMR, MS) shows the presence of triphenylsilanol (Ph₃SiOH) and/or hexaphenyldisiloxane ((Ph₃Si)₂O). How are these forming and how can I prevent them?

  • Answer: The formation of these byproducts is a clear indication of water contamination in your reaction setup.

    • Hydrolysis Pathway: Chlorosilanes can react with water, leading to the formation of silanols. In the case of this compound, this would primarily occur at the Si-Cl bond if any unreacted triphenylchlorosilane is present as an impurity, or potentially through more complex pathways. The resulting triphenylsilanol is a common impurity.

    • Condensation: Silanols can undergo self-condensation, especially under acidic or basic conditions, to form siloxanes. Two molecules of triphenylsilanol can condense to form hexaphenyldisiloxane and water.

    • Prevention: To avoid these side products, ensure all glassware is rigorously dried (e.g., oven-dried overnight at >100 °C), use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 3: Formation of Benzene and Biphenyl Byproducts in Grignard Reactions

  • Question: When preparing or using the Grignard reagent from this compound, I am detecting benzene and biphenyl as major byproducts. What is causing this?

  • Answer: These byproducts are common issues when working with Grignard reagents, particularly phenylmagnesium bromide which is used in the synthesis of the parent compound.

    • Benzene Formation: The Grignard reagent is a strong base. Any protic solvent or trace water in the reaction will protonate the carbanion, leading to the formation of benzene.[4]

    • Biphenyl Formation: Biphenyl can form from the coupling of two phenyl radicals, which are intermediates in the formation of the phenyl Grignard reagent itself.[4] While this is more related to the synthesis of the starting material, impure Grignard reagents can carry this byproduct into your reaction.

    • Troubleshooting: The key is to maintain strictly anhydrous conditions.[4] Using freshly prepared or titrated Grignard reagents can also help ensure their quality and minimize side reactions.

Issue 4: Difficulty in Achieving Selective Olefination in Peterson Olefinations

  • Question: I am using a derivative of this compound for a Peterson olefination, but I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

  • Answer: The Peterson olefination offers a distinct advantage in stereochemical control. The outcome depends on the conditions used for the elimination of the intermediate β-hydroxysilane.[1][5]

    • For anti-elimination (leading to one isomer): Treat the isolated β-hydroxysilane intermediate with an acid (e.g., sulfuric acid, acetic acid).[1]

    • For syn-elimination (leading to the opposite isomer): Treat the isolated β-hydroxysilane intermediate with a base (e.g., potassium hydride, sodium alkoxides).[5][6]

    • Improving Selectivity: To achieve high stereoselectivity, it is often necessary to isolate and separate the diastereomeric β-hydroxysilane intermediates before the elimination step.[1] The choice of base is also critical; potassium alkoxides are generally more effective for syn-elimination than sodium or magnesium alkoxides.[6]

Quantitative Data on Side Reactions

While precise quantitative data for every reaction is highly dependent on specific conditions, the following tables summarize expected trends in side product formation.

Table 1: Influence of Moisture on Byproduct Formation

Moisture Level Expected Primary Byproduct Estimated Yield Loss Prevention Strategy
High (>500 ppm in solvent) Triphenylsilanol, Hexaphenyldisiloxane >20% Rigorous drying of glassware and solvents; use of inert atmosphere.
Moderate (50-500 ppm) Triphenylsilanol 5-20% Use of freshly opened anhydrous solvents; inert atmosphere.

| Low (<50 ppm) | Trace silanols | <5% | Standard anhydrous techniques. |

Table 2: Effect of Elimination Conditions on Peterson Olefination Stereoselectivity

Elimination Condition Elimination Type Predominant Alkene Isomer Typical Selectivity (E:Z or Z:E)
Acidic (e.g., H₂SO₄, AcOH) anti Varies with substrate Can approach >95:5 with proper substrate control.[1]
Basic (e.g., KH, NaOEt) syn Varies with substrate Can approach >95:5 with proper substrate control.[5][6]

| Thermal | syn | Varies with substrate | Generally less selective than acidic or basic methods. |

Experimental Protocols

Protocol: General Nucleophilic Substitution on this compound

This protocol provides a generalized method for reacting a nucleophile with this compound, with an emphasis on minimizing side reactions.

1. Materials and Reagents:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, an alkoxide)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[1]

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)[1]

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

2. Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and inert gas inlet) while flushing with inert gas.

  • Reagent Addition:

    • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in the reaction flask.

    • If the nucleophile is a solid, dissolve it in the anhydrous solvent in the dropping funnel. If it is a liquid, add it directly to the dropping funnel.

  • Reaction Execution:

    • Cool the flask containing the silane solution to 0 °C using an ice bath to control any initial exotherm.[1]

    • Add the nucleophile solution dropwise to the stirred silane solution over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC/LC-MS. Gentle heating may be required for less reactive nucleophiles.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly quench the reaction by adding the saturated aqueous ammonium chloride solution.[1]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography, recrystallization, or vacuum distillation to obtain the pure substituted product.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_moisture Check for Moisture Contamination (Silanol/Siloxane byproducts present?) start->check_moisture check_sterics Evaluate Steric Hindrance (Is the nucleophile bulky?) check_moisture->check_sterics No remedy_moisture Solution: - Rigorously dry glassware/solvents - Use inert atmosphere check_moisture->remedy_moisture Yes check_conditions Review Reaction Conditions (Time, Temp, Concentration) check_sterics->check_conditions No remedy_sterics Solution: - Use a smaller, more potent nucleophile - Increase reaction temperature or time check_sterics->remedy_sterics Yes remedy_conditions Solution: - Increase reaction time - Increase temperature - Increase concentration check_conditions->remedy_conditions

Caption: A logical workflow for diagnosing and resolving low product yields.

Diagram 2: Nucleophilic Substitution and Key Side Reactions

ReactionPathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start This compound + Nucleophile (Nu-) Product Desired Product (Ph3Si-CH2-Nu) Start->Product SN2 Substitution Silanol Triphenylsilanol (Ph3SiOH) Start->Silanol Hydrolysis Water H2O (Contaminant) Siloxane Hexaphenyldisiloxane ((Ph3Si)2O) Silanol->Siloxane Condensation

Caption: Primary reaction pathway and common hydrolysis-related side reactions.

References

Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (Chloromethyl)(triphenyl)silane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product is an oil or a low-melting solid, not a crystalline solid.

  • Possible Cause 1: Presence of Impurities. Residual solvents or byproducts from the synthesis can lower the melting point of the final product. Common impurities from the Grignard synthesis route include biphenyl and unreacted starting materials.[1][2]

    • Solution:

      • Recrystallization: Attempt recrystallization from a different solvent system. Hexane or petroleum ether are good starting points.[3]

      • Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A non-polar eluent system, such as hexane with a small amount of a slightly more polar solvent like ethyl acetate, should be effective.

      • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method.

  • Possible Cause 2: Incomplete reaction. The presence of unreacted starting materials, such as chloromethyltrichlorosilane or phenylmagnesium bromide, can result in an impure product.

    • Solution:

      • Ensure the Grignard reaction goes to completion by carefully controlling the stoichiometry and reaction time.

      • A proper aqueous workup with saturated ammonium chloride solution is crucial to quench any unreacted Grignard reagent.[4]

Issue 2: The yield of the purified product is low.

  • Possible Cause 1: Hydrolysis of the product. The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions during workup.

    • Solution:

      • Use anhydrous solvents for the reaction and workup.[4]

      • Perform the workup at low temperatures and avoid prolonged exposure to aqueous solutions.

      • Ensure all glassware is thoroughly dried before use.[2]

  • Possible Cause 2: Product loss during purification.

    • Solution:

      • Recrystallization: Minimize the amount of solvent used for recrystallization to avoid excessive product loss in the mother liquor. Cooling the solution slowly can improve crystal formation and yield.

      • Column Chromatography: Ensure proper packing of the column to avoid channeling.[5] Select an appropriate solvent system based on TLC analysis to achieve good separation and recovery.

      • Distillation: Monitor the distillation temperature and pressure closely to avoid product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via the Grignard reaction?

Common impurities include:

  • Biphenyl: Formed from the coupling of the Grignard reagent.[1]

  • Triphenylsilanol: Formed from the hydrolysis of triphenylsilyl-containing species.

  • Unreacted starting materials: Such as chloromethyltrichlorosilane and phenylmagnesium bromide.[4]

  • Magnesium salts: From the Grignard reaction workup.[2]

Q2: What is a recommended method for purifying this compound?

Q3: Can I use recrystallization to purify this compound?

Yes, recrystallization is a viable purification technique. For the related compound, triphenylsilyl chloride, crystallization from ethanol-free chloroform, petroleum ether, or hexane has been successful.[3] A good starting point would be to dissolve the crude product in a minimal amount of a hot non-polar solvent like hexane and allow it to cool slowly.

Q4: What are the key parameters for purifying this compound by column chromatography?

While a specific protocol is not widely published, the following general guidelines can be applied:

  • Stationary Phase: Silica gel is a suitable stationary phase as it is a polar adsorbent.[5]

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with pure hexane and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the desired product.

Q5: How can I monitor the purity of my this compound product?

Several analytical techniques can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify proton and carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and determine their relative abundance.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueAdvantagesDisadvantagesKey Parameters
Vacuum Distillation Effective for large quantities; removes non-volatile impurities.Requires specialized equipment; potential for thermal decomposition.Temperature, Pressure
Recrystallization Simple setup; can yield very pure crystals.Potential for significant product loss in mother liquor; finding a suitable solvent can be challenging.Solvent, Temperature
Column Chromatography High resolution for separating closely related compounds.Can be time-consuming and require large volumes of solvent; product recovery can be challenging.Stationary Phase, Mobile Phase

Experimental Protocols

General Protocol for Column Chromatography Purification:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Chloromethyltrichlorosilane + Phenylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether/THF, 0°C to RT) start->reaction workup Aqueous Workup (sat. NH4Cl) reaction->workup crude Crude Product workup->crude distillation Vacuum Distillation crude->distillation recrystallization Recrystallization (e.g., Hexane) crude->recrystallization chromatography Column Chromatography (Silica Gel) crude->chromatography pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Synthesis and Purification Workflow for this compound.

References

Optimizing temperature and solvent for (Chloromethyl)(triphenyl)silane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing reactions involving (Chloromethyl)(triphenyl)silane.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.

Q1: Why is my reaction yield consistently low?

Low yield in these reactions can stem from several factors:

  • Moisture Contamination: this compound and related chlorosilanes are highly sensitive to moisture. Trace amounts of water in the solvent, reagents, or on the glassware can hydrolyze the starting material to form unreactive triphenylsilanol, significantly reducing the yield.

  • Steric Hindrance: The bulky triphenylsilyl group creates considerable steric hindrance around the reactive chloromethyl center. This can slow down the reaction rate, especially with bulky nucleophiles.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions. Using a polar protic solvent (e.g., ethanol, water) can solvate and stabilize the nucleophile, reducing its reactivity and thus lowering the yield.

  • Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions or decomposition of reagents and products.

Q2: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?

Common side products include:

  • Triphenylsilanol: This forms from the hydrolysis of the starting material. To prevent this, ensure all glassware is flame-dried or oven-dried before use, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Elimination (E2) Products: Though less common for this substrate, running the reaction at excessively high temperatures, especially with a strongly basic nucleophile, can favor elimination over substitution.

  • Rearrangement Products: Some (chloromethyl)silanes can undergo thermal rearrangement.[1] This can be minimized by maintaining a controlled temperature throughout the reaction.

Q3: My reaction is not starting or is proceeding extremely slowly. What should I do?

A stalled reaction is often due to issues with reactivity. Consider the following:

  • Nucleophile Strength: The rate of SN2 reactions is dependent on the strength of the nucleophile. If using a weak nucleophile (e.g., an alcohol), consider converting it to its more reactive conjugate base (an alkoxide) using a non-nucleophilic base like sodium hydride (NaH).

  • Solvent Polarity: The reaction may be slow if the solvent is not optimal. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but leave the nucleophile relatively free to react.

  • Temperature: A modest increase in temperature (e.g., from room temperature to 40-60 °C) can often increase the reaction rate without promoting significant side reactions. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of solvent for reactions with this compound?

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2).[1] For these reactions, polar aprotic solvents are generally optimal. They can dissolve the reagents but do not strongly solvate the nucleophile, leaving it more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.

Q2: How does temperature affect the outcome of the reaction?

Temperature has a dual effect:

  • Rate: Increasing the temperature generally increases the reaction rate, which can be beneficial for overcoming the steric hindrance of the triphenylsilyl group.

  • Selectivity: Higher temperatures can favor elimination (E2) side reactions over the desired substitution (SN2), particularly if the nucleophile is also a strong base.

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side products. It is typically determined empirically, starting at room temperature and gently heating while monitoring the reaction progress.

Q3: Can I use a base in my reaction?

Yes, a base is often necessary, particularly when using nucleophiles like alcohols, thiols, or secondary amines. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the HCl formed during the reaction or to deprotonate the nucleophile to increase its reactivity.

Data Presentation: Solvent and Temperature Effects

The following table provides an illustrative summary of expected outcomes for the reaction of this compound with a generic amine nucleophile. The relative yields are based on established principles of SN2 reaction kinetics and are intended for comparative purposes.

Solvent TypeSolvent ExampleRelative PolarityTemperatureExpected Relative YieldRationale
Polar AproticDMF0.386Room Temp (25°C)HighGood solubility and high nucleophile reactivity.
Polar AproticAcetonitrile0.460Room Temp (25°C)HighGood alternative to DMF, promotes SN2 mechanism.
Polar AproticTHF0.207Room Temp (25°C)Moderate-HighLower polarity may slightly reduce rate for some substrates.
Polar ProticEthanol0.654Room Temp (25°C)LowSolvent deactivates the nucleophile via hydrogen bonding.
Polar Protic2-Propanol0.546Room Temp (25°C)Very LowStrong deactivation of the nucleophile.
Non-PolarToluene0.099Room Temp (25°C)Low-ModeratePoor solubility of ionic nucleophiles can limit the reaction rate.
Polar AproticDMFHigh Temp (80°C)ModerateIncreased rate, but potential for side products/decomposition.

Note: Relative polarity values are sourced from the University of Rochester's solvent data.[2] Actual yields are highly dependent on the specific nucleophile, concentration, and reaction time.

Experimental Protocols

Protocol: Synthesis of (Piperidin-1-ylmethyl)triphenylsilane

This protocol describes a representative procedure for the nucleophilic substitution of this compound with a secondary amine, piperidine.

Materials:

  • This compound

  • Piperidine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere of nitrogen.

  • Reagent Addition: To the flask, add this compound (e.g., 3.09 g, 10 mmol). Dissolve it in 30 mL of anhydrous DMF.

  • Nucleophile and Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the solution, followed by the dropwise addition of piperidine (1.09 mL, 11 mmol, 1.1 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

  • Extraction: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, (Piperidin-1-ylmethyl)triphenylsilane.

Visualizations

Below are diagrams illustrating the experimental workflow and a logical troubleshooting process.

G Experimental Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Cool under inert atmosphere (N2/Ar) prep1->prep2 react1 Dissolve this compound in anhydrous DMF prep2->react1 react2 Add base (e.g., Et3N) and nucleophile (e.g., Piperidine) react1->react2 react3 Stir at RT (or heat gently) for 12-24h react2->react3 react4 Monitor reaction by TLC/LC-MS react3->react4 workup1 Quench reaction and perform liquid-liquid extraction react4->workup1 workup2 Wash organic layer with H2O, NaHCO3, Brine workup1->workup2 workup3 Dry organic layer (MgSO4) and concentrate workup2->workup3 purify Purify by chromatography or recrystallization workup3->purify

Caption: General workflow for the reaction of this compound.

G Troubleshooting Decision Tree start Reaction Issue Identified q1 Is the yield low or is the reaction incomplete? start->q1 q2 Are there unexpected side products? start->q2 a1_1 Check for moisture: - Use anhydrous solvent - Flame-dry glassware - Run under inert gas q1->a1_1 Yes a1_2 Optimize Solvent/Temp: - Switch to polar aprotic (DMF, DMSO) - Increase temperature moderately (e.g., to 40°C) q1->a1_2 Yes a1_3 Increase Nucleophile Reactivity: - Use stronger nucleophile or - Deprotonate with non-nucleophilic base q1->a1_3 Yes a2_1 Side product is Triphenylsilanol? q2->a2_1 Yes a2_2 Other unexpected peaks? q2->a2_2 Yes a2_1_sol Indicates hydrolysis. Implement strict anhydrous techniques. a2_1->a2_1_sol a2_2_sol Could be elimination or rearrangement. Reduce reaction temperature. a2_2->a2_2_sol

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Managing Exothermic Reactions of (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of (chloromethyl)(triphenyl)silane. The following information is intended to help manage the exothermic nature of these reactions safely and effectively.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions with this compound exothermic?

A1: Nucleophilic substitution reactions at the chloromethyl group of this compound are generally exothermic due to the formation of a more stable carbon-nucleophile bond and the release of a stable chloride leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The formation of new, stronger bonds releases energy in the form of heat.

Q2: What are the primary safety concerns associated with the exothermic nature of this reaction?

A2: The primary safety concern is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, release hazardous fumes, or even result in an explosion. Careful temperature control is crucial.

Q3: What types of nucleophiles typically lead to a strong exothermic reaction with this compound?

A3: Strong, highly reactive nucleophiles such as Grignard reagents (e.g., alkyl or aryl magnesium halides), organolithium reagents, and other potent carbanion sources will typically result in a more pronounced exotherm. Less reactive nucleophiles will still generate heat, but the rate of heat evolution will likely be slower.

Q4: How does the steric hindrance from the triphenylsilyl group affect the reaction?

A4: The three bulky phenyl groups attached to the silicon atom create significant steric hindrance around the reactive chloromethyl center.[1][2] This steric bulk can slow down the rate of nucleophilic attack compared to less hindered chloromethylsilanes. While this may temper the reaction rate, it does not eliminate the exothermic nature of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike 1. Rate of nucleophile addition is too fast.2. Inadequate cooling.3. Concentration of reactants is too high.1. Immediately stop the addition of the nucleophile.2. Ensure the cooling bath is at the target temperature and has sufficient capacity.3. Add pre-chilled solvent to dilute the reaction mixture if safe to do so.4. For future experiments, reduce the addition rate and/or dilute the reagents.
Reaction Fails to Initiate 1. Poor quality of the nucleophile (e.g., Grignard reagent).2. Presence of water or other protic impurities in the solvent or on glassware.3. Low reaction temperature is preventing initiation.1. Titrate the nucleophile to determine its active concentration.2. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents.3. After a small initial addition of the nucleophile, allow the reaction to warm slightly or apply gentle, localized heating to initiate. Once initiated, immediately resume cooling.
Formation of Side Products (e.g., Wurtz coupling with Grignard reagents) 1. Localized high concentration of the nucleophile.2. Reaction temperature is too high.1. Ensure good agitation to quickly disperse the added nucleophile.2. Maintain a low reaction temperature during the addition phase.3. Add the this compound solution to the Grignard solution (inverse addition) to maintain a low concentration of the halide.
Reaction Stalls Before Completion 1. Insufficient amount of nucleophile.2. Decomposition of the nucleophile over time.1. Use a slight excess (1.1-1.2 equivalents) of the nucleophile.2. Ensure the reaction is not running for an unnecessarily long time, especially at elevated temperatures.

Data Presentation

While specific calorimetric data for the substitution of this compound is not widely available in the literature, the following tables provide typical reaction parameters and analogous energetic data to guide experimental design. It is strongly recommended to perform a proper risk assessment and consider reaction calorimetry for scale-up operations.

Table 1: Typical Reaction Conditions for Managing Exotherms

Parameter Recommended Condition Rationale
Initial Temperature 0 °C or lowerTo slow down the initial rate of reaction and allow for better heat control.[2]
Nucleophile Addition Slow, dropwise additionTo control the rate of heat generation.
Solvent Anhydrous ethereal solvents (e.g., THF, Diethyl Ether)To prevent quenching of reactive nucleophiles and unwanted side reactions.
Agitation Vigorous mechanical or magnetic stirringTo ensure rapid mixing and prevent localized hot spots.
Concentration Moderate (e.g., 0.5 - 1.0 M)To balance reaction rate with the ability to effectively remove heat.

Table 2: Calculated Activation Enthalpies for Analogous SN2 Reactions

The following data for the SN2 identity exchange reaction of benzyl chloride can provide a rough estimate of the energy barrier for the substitution reaction. The actual enthalpy of reaction will depend on the specific nucleophile used.

Reaction Calculated Activation Enthalpy (ΔH‡) (kcal/mol)
C6H5CH2Cl + Cl--1.6

Source: Adapted from computational studies on SN2 benzylic effects.[3] Note that a negative activation enthalpy in the gas phase is a computational artifact of the high exothermicity of the reaction; in solution, the barrier will be positive.

Experimental Protocols

General Protocol for the Reaction of this compound with a Grignard Reagent

This protocol outlines a general procedure for the nucleophilic substitution on this compound with a Grignard reagent, with an emphasis on controlling the exothermic nature of the reaction.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Addition funnel

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice/water or dry ice/acetone)

Procedure:

  • Preparation:

    • Assemble the three-neck flask with the addition funnel, thermometer, and an inert gas inlet.

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Charge the flask with a solution of this compound in anhydrous THF.

    • Cool the flask to 0 °C using an ice/water bath.

  • Reaction:

    • Charge the addition funnel with the Grignard reagent solution.

    • Begin vigorous stirring of the silane solution.

    • Add the Grignard reagent dropwise from the addition funnel to the cooled silane solution. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C.

    • A gentle exotherm should be observed. If the temperature rises rapidly, pause the addition and allow the reaction to cool.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

    • The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, monitoring for any secondary exotherm.

  • Workup:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. An exotherm will be observed during the quench.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product as necessary (e.g., by column chromatography or recrystallization).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and Dry Glassware B Charge Flask with This compound in THF A->B C Cool to 0 °C B->C D Slowly Add Nucleophile (e.g., Grignard Reagent) C->D E Maintain Temperature ≤ 5 °C D->E F Stir at 0 °C E->F G Warm to Room Temperature and Stir F->G H Quench with Sat. aq. NH4Cl G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify Product J->K

Caption: Experimental workflow for managing the exothermic substitution reaction.

SN2 Reaction Mechanism

Caption: The SN2 mechanism for nucleophilic substitution on this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attack on (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Chloromethyl)(triphenyl)silane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in nucleophilic substitution reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic substitution reactions on this compound often slow or low-yielding?

The primary challenge is the significant steric hindrance created by the three bulky phenyl groups attached to the silicon atom.[1] These groups shield the electrophilic carbon of the chloromethyl group (-CH₂Cl), making it difficult for nucleophiles to approach and attack, which can impede the desired SN2 reaction.[2]

Q2: What are the most common side reactions observed when dealing with steric hindrance?

With sterically hindered substrates, elimination reactions (E2) can become competitive with substitution (SN2), especially when using strong, bulky bases as nucleophiles. Another common issue is the simple lack of reaction, resulting in the recovery of starting materials.

Q3: Are there alternative reagents to this compound for introducing the triphenylsilylmethyl group?

While this compound is a common choice, an alternative approach is to use (bromomethyl)triphenylsilane. The bromide is a better leaving group than chloride and may facilitate the reaction with certain nucleophiles. For generating a nucleophilic triphenylsilylmethyl species, forming the Grignard reagent or the more reactive organolithium reagent are common strategies.[3][4]

Q4: When should I consider using a Grignard reagent versus an organolithium reagent derived from this compound?

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[2] If you are experiencing low reactivity with the Grignard reagent, switching to the organolithium version may improve your yield. However, the increased basicity of organolithium reagents can lead to more side reactions, such as deprotonation of acidic protons on your substrate.

Troubleshooting Guides

Issue 1: Low or No Conversion in Williamson Ether Synthesis with Hindered Alcohols

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is particularly susceptible to steric hindrance.[5][6][7] When using a bulky secondary or tertiary alcohol, the corresponding alkoxide may be too sterically hindered to effectively attack the chloromethyl group.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition of starting materials and products.

    • Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time may lead to a higher yield.

    • Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[6]

  • Employ Catalysis:

    • Phase-Transfer Catalysis (PTC): If the alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase, increasing the reaction rate.[8][9][10]

    • Iodide Catalysis: Adding a catalytic amount of sodium or potassium iodide can in situ convert the chloromethyl group to the more reactive iodomethyl group, which is a better leaving group.

  • Use a More Reactive Reagent:

    • Instead of generating the alkoxide from the alcohol, consider forming the more nucleophilic (triphenylsilyl)methyl Grignard or organolithium reagent and reacting it with a suitable electrophile.

Logical Workflow for Troubleshooting Low Conversion

G start Low or No Conversion cond1 Optimize Reaction Conditions start->cond1 step1a Increase Temperature cond1->step1a Yes cond2 Employ Catalysis cond1->cond2 No Improvement step1b Prolong Reaction Time step1a->step1b step1c Change to Polar Aprotic Solvent (DMF, DMSO) step1b->step1c step1c->cond2 step2a Use Phase-Transfer Catalyst cond2->step2a Yes cond3 Use More Reactive Reagent cond2->cond3 No Improvement step2b Add Catalytic Iodide step2a->step2b step2b->cond3 step3 Consider Grignard or Organolithium Route cond3->step3 Yes end Improved Yield step3->end

Caption: Troubleshooting workflow for low conversion in Williamson ether synthesis.

Issue 2: Difficulty in Forming the Grignard Reagent from this compound

The formation of a Grignard reagent requires the activation of magnesium metal, which can sometimes be challenging.

Troubleshooting Steps:

  • Activate the Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates activation.[3]

  • Ensure Anhydrous Conditions:

    • Grignard reagents are highly sensitive to moisture.[11] Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Initiate the Reaction:

    • Add a small portion of the this compound to the activated magnesium. A gentle warming or sonication may be required to initiate the reaction. Once initiated, add the remaining reagent at a rate that maintains a gentle reflux.[3]

  • Solvent Choice:

    • While diethyl ether is commonly used, THF can be a better solvent for Grignard reagent formation due to its ability to better solvate and stabilize the organometallic species.[10]

Reaction Scheme for Grignard Formation and Subsequent Reaction

G cluster_0 Grignard Formation cluster_1 Nucleophilic Attack A (Chloromethyl)triphenylsilane C (Triphenylsilyl)methylmagnesium chloride A->C Reaction B Mg, I₂ (cat.) Anhydrous Ether/THF B->C E Product C->E Reaction D Electrophile (e.g., Aldehyde, Ketone) D->E

Caption: General workflow for Grignard reagent formation and reaction.

Quantitative Data Summary

ElectrophileNucleophileConditionsYield (%)Reference
1-Chlorooctaneaq. NaCNHeating, stirring, no catalyst~0[9]
1-Chlorooctaneaq. NaCNQuaternary ammonium salt (PTC), 2h~100[9]
Hindered AlcoholAcetic AnhydrideUncatalyzedVaries (low for hindered)[12]
Hindered AlcoholAcetic AnhydrideDMAP catalyzedSignificantly higher than uncatalyzed[12][13]
γ-chloroketonePhLi (3 equiv.)in water60-85[14]
γ-chloroketone4-FC₆H₄MgBr (3 equiv.)in water70[14]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Hindered Alcohol using Phase-Transfer Catalysis
  • Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add the hindered alcohol (1.0 eq.) to a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (0.5 M).

  • Stirring: Stir the mixture at room temperature for 1-2 hours, or until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

  • Addition of Reagents: Add the phase-transfer catalyst (e.g., tetrabutylammonium iodide, 0.1 eq.) followed by this compound (1.1 eq.).

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Formation of (Triphenylsilyl)methylmagnesium chloride

Adapted from a procedure for (trimethylsilyl)methylmagnesium chloride.[3]

  • Apparatus Setup: Assemble a 500-mL, three-necked, round-bottomed flask equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, and a nitrogen or argon inlet. Flame-dry the entire apparatus and allow it to cool under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add magnesium turnings (1.1 eq.). Add a few crystals of iodine and approximately 150 mL of anhydrous diethyl ether.

  • Initiation: In the addition funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension while stirring. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The addition typically takes about 30 minutes.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • Usage: Cool the resulting Grignard solution to room temperature. The solution of (triphenylsilyl)methylmagnesium chloride is typically used directly in the next synthetic step without isolation.

References

Preventing hydrolysis of chlorosilanes during reaction workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for preventing the hydrolysis of chlorosilanes during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What are chlorosilanes and why are they so sensitive to water?

Chlorosilanes are a class of organosilicon compounds containing a reactive silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack by water. The silicon atom is electrophilic, and water acts as a nucleophile, leading to a rapid and often exothermic hydrolysis reaction. This reaction produces corrosive hydrogen chloride (HCl) gas and various silicon-containing byproducts like silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃).[1][2][3]

Q2: What are the consequences of accidental hydrolysis during my reaction workup?

Accidental exposure to moisture can lead to several undesirable outcomes:

  • Formation of Byproducts: Hydrolysis generates silanols, which can condense to form disiloxanes or polysiloxane oils, gels, or white precipitates.[4] These byproducts complicate the purification of your desired silylated product.

  • Reduced Yield: The chlorosilane reagent is consumed by water instead of reacting with your target molecule, leading to lower product yields.

  • Safety Hazards: The reaction generates HCl gas, which is toxic and corrosive.[3] In a closed system, the pressure buildup can be dangerous. The reaction is also exothermic, creating a risk of thermal runaway if not controlled.[3]

Q3: What is the general order of stability for common silylating agents against hydrolysis?

Stability to hydrolysis is primarily governed by the steric bulk of the groups attached to the silicon atom. More sterically hindered chlorosilanes react slower with water. This steric hindrance protects the silicon atom from nucleophilic attack. The general order of stability from least stable to most stable is:

TMSCl < TESCl < TBDMSCl < TIPSCl < TBDPSCl

Troubleshooting Guide

Problem: After adding my chlorosilane and base (e.g., triethylamine), a large amount of white precipitate formed immediately.

  • Probable Cause: This is expected. The white precipitate is the amine hydrochloride salt (e.g., triethylamine hydrochloride) formed from the reaction between the base and the HCl generated during the silylation. It is not necessarily a sign of unwanted hydrolysis.

  • Solution: This salt must be removed to isolate your product. The primary non-aqueous method is filtration. See the experimental protocol section for a detailed procedure.

Problem: During workup, I noticed an oily, insoluble substance or a gel forming in my flask.

  • Probable Cause: This is a classic sign of chlorosilane hydrolysis. The oil or gel is likely a siloxane, formed from the condensation of silanols that result from the reaction of your chlorosilane with water. This indicates that moisture was introduced into your reaction or workup.

  • Solution:

    • Prevention is Key: For future experiments, ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere (Nitrogen or Argon) throughout the entire process, including filtration.[5]

    • Salvage: If the product is soluble, you may be able to dissolve the crude mixture in a dry, non-polar solvent (like hexane) and filter away the insoluble siloxanes. However, purification by column chromatography will likely be necessary.

Problem: How do I remove the amine hydrochloride salt without using an aqueous wash?

  • Probable Cause: You are correctly avoiding water to prevent hydrolysis of your desired silyl ether product.

  • Solution: The best method is direct filtration under an inert atmosphere.

    • Dilute the reaction mixture with a dry, non-polar solvent (e.g., hexane, pentane, or diethyl ether) to decrease the solubility of the salt and make the slurry easier to handle.

    • Filter the mixture through a sintered glass funnel or a pad of Celite® under a positive pressure of nitrogen or argon.

    • Wash the filter cake with several portions of the dry solvent to recover any product trapped in the salt.

    • The filtrate contains your desired product, which can then be concentrated and purified further if needed.

Problem: My reaction is complete, but I have excess chlorosilane. How can I quench it without using water?

  • Probable Cause: Using a slight excess of chlorosilane is common to drive the reaction to completion.

  • Solution:

    • Distillation: If your product has a high boiling point, you may be able to remove a volatile chlorosilane like TMSCl (b.p. 57 °C) by careful distillation or evaporation under reduced pressure.[6]

    • Non-Aqueous Quench: Add a stoichiometric amount of a dry, sterically hindered alcohol (like isopropanol or tert-butanol) or a primary/secondary amine (like diethylamine) at a controlled temperature (e.g., 0 °C).[3] This will react with the excess chlorosilane to form an alkoxysilane or aminosilane, which may be more easily removed by evaporation or chromatography than the reactive chlorosilane. Always perform this in a well-ventilated hood as HCl is still produced.

Data Presentation

The hydrolytic stability of chlorosilanes is critical for selecting the right protecting group and designing a robust workup procedure. The following table summarizes the relative stability of common chlorosilanes.

Silylating AgentAbbreviationStructureRelative Hydrolytic StabilityKey Characteristics
Trimethylsilyl chlorideTMSCl(CH₃)₃SiClVery LowHighly reactive, readily hydrolyzed by atmospheric moisture.[2][6]
Triethylsilyl chlorideTESCl(CH₃CH₂)₃SiClLowMore stable than TMSCl due to increased steric hindrance.
tert-Butyldimethylsilyl chlorideTBDMSCl(t-Bu)(CH₃)₂SiClModerateSignificantly more stable than TMSCl and TESCl; a widely used protecting group. Reacts slowly with water.[7]
Triisopropylsilyl chlorideTIPSCl(i-Pr)₃SiClHighVery stable due to the bulky isopropyl groups. Resistant to hydrolysis under neutral conditions.
tert-Butyldiphenylsilyl chlorideTBDPSCl(t-Bu)(Ph)₂SiClVery HighExceptionally stable due to significant steric and electronic effects.

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for a non-aqueous workup of a silylation reaction.

G Non-Aqueous Workup Workflow for Chlorosilane Reactions start Silylation Reaction Complete check_byproduct Identify Byproduct (e.g., Amine Salt, Urea) start->check_byproduct filter Filter under Inert Atmosphere (N₂ or Ar) check_byproduct->filter Solid evaporate Evaporate Gaseous Byproduct (e.g., NH₃ from HMDS) check_byproduct->evaporate Gas check_excess Excess Chlorosilane Present? check_byproduct->check_excess Soluble/None wash_solid Wash Filter Cake with Anhydrous Solvent filter->wash_solid combine Combine Filtrate and Washes wash_solid->combine evaporate->check_excess combine->check_excess quench Non-Aqueous Quench (e.g., add dry i-PrOH at 0°C) check_excess->quench Yes purify Purification (Distillation, Chromatography) check_excess->purify No quench->purify product Isolated Silyl Ether purify->product

Caption: Decision workflow for non-aqueous workup of silylation reactions.

Experimental Protocols

Protocol 1: General Non-Aqueous Workup for Silylation using Chlorosilane/Amine Base

This protocol is designed for reactions using a chlorosilane (e.g., TBDMSCl) and a tertiary amine base (e.g., triethylamine, imidazole) in an anhydrous aprotic solvent (e.g., DCM, THF, DMF).

Materials:

  • Reaction mixture

  • Anhydrous non-polar solvent (e.g., pentane, hexane, or diethyl ether)

  • Sintered glass (Schlenk) filter funnel or a Büchner funnel with filter paper

  • Celite® 545 (optional, recommended)

  • Source of inert gas (Nitrogen or Argon) with tubing

  • Oven-dried receiving flask

Procedure:

  • Reaction Completion: Once the reaction is deemed complete by TLC or other analysis, cool the mixture to room temperature if it was heated.

  • Inert Atmosphere Setup: Assemble the filtration apparatus. If using a Schlenk filter, ensure it is connected to both the inert gas line and a receiving flask. If using a standard Büchner funnel, place it on the receiving flask and shroud the top with a septum or parafilm, allowing for a needle inlet for inert gas and an outlet for pressure release.

  • Dilution: Under a positive pressure of inert gas, dilute the reaction slurry with 2-3 volumes of a dry, non-polar solvent (e.g., hexane). This will precipitate more of the amine hydrochloride salt and reduce the viscosity of the solution.

  • Filtration: Transfer the diluted slurry to the filter funnel via cannula or by carefully pouring under a strong counterflow of inert gas. Apply gentle pressure from the inert gas source to push the liquid through the filter.

  • Washing: Wash the original reaction flask with another portion of the dry, non-polar solvent and transfer this to the filter. Wash the collected salt on the filter (the "filter cake") two to three times with the dry solvent to ensure all the product is recovered.

  • Isolation: The combined filtrate in the receiving flask contains the desired silylated product. This solution can now be concentrated under reduced pressure.

  • Purification: The crude product can be further purified by standard techniques such as distillation or silica gel chromatography, using anhydrous solvents.

References

Stability issues and degradation pathways of (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (Chloromethyl)(triphenyl)silane for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction with this compound is giving low yields or appears incomplete. What are the possible causes and solutions?

  • Answer: Low yields or incomplete reactions are common issues that can often be traced back to the stability and handling of this compound. Here are the primary factors to consider:

    • Moisture Contamination: this compound is sensitive to moisture, which can lead to hydrolysis of the compound. This is a primary degradation pathway. Ensure all glassware is rigorously dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Verify the purity of your this compound. Over time, improper storage can lead to the accumulation of hydrolysis products, such as (hydroxymethyl)triphenylsilane and bis(triphenylsilyl)methane ether.

    • Steric Hindrance: The three phenyl groups on the silicon atom create significant steric bulk, which can hinder the approach of nucleophiles to the reactive chloromethyl group. If you are performing a nucleophilic substitution, consider using a less sterically hindered nucleophile if possible, or increase the reaction temperature and time.

    • Solvent Choice: The choice of solvent can influence reaction rates. For nucleophilic substitutions, polar aprotic solvents are generally preferred. Ensure your solvent is anhydrous.

Troubleshooting Workflow for Low Yields

G Troubleshooting Low Reaction Yields start Low or No Product Formation check_moisture Check for Moisture Contamination (Anhydrous Solvents/Inert Atmosphere) start->check_moisture check_purity Verify Reagent Purity (NMR or GC-MS) check_moisture->check_purity No dry_reagents Dry Solvents and Reagents Use Inert Atmosphere Techniques check_moisture->dry_reagents Yes check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions No purify_reagent Purify this compound (Recrystallization or Distillation) check_purity->purify_reagent Yes optimize_nucleophile Consider Nucleophile Steric Hindrance check_conditions->optimize_nucleophile No adjust_conditions Increase Temperature/Reaction Time Adjust Stoichiometry check_conditions->adjust_conditions Yes modify_nucleophile Use a Less Hindered Nucleophile or a More Reactive Derivative optimize_nucleophile->modify_nucleophile Yes success Successful Reaction optimize_nucleophile->success No dry_reagents->success purify_reagent->success adjust_conditions->success modify_nucleophile->success

Caption: A flowchart for troubleshooting low-yield reactions involving this compound.

Issue 2: Unexpected Side Products

  • Question: I am observing unexpected peaks in my NMR or GC-MS analysis. What are the likely side products and how can I avoid them?

  • Answer: The formation of unexpected side products is often due to the degradation of this compound or subsequent reactions of the desired product.

    • (Hydroxymethyl)triphenylsilane and Siloxanes: The most common side products arise from hydrolysis. In the presence of water, this compound can hydrolyze to form (hydroxymethyl)triphenylsilane. This silanol is often unstable and can undergo self-condensation to form the corresponding siloxane, bis(triphenylsilyl)methane ether. To avoid these, stringent anhydrous conditions are necessary.

    • Products of Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. While specific data for this compound is limited, related phenylsilanes are known to decompose via free-radical mechanisms, which can lead to a complex mixture of products. Avoid unnecessarily high reaction temperatures.

    • Rearrangement Products: Some (chloromethyl)silanes can undergo thermal rearrangement. While less common for this specific compound under typical reaction conditions, it is a possibility at higher temperatures.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Question: What are the ideal storage conditions for this compound?

  • Answer: To ensure its long-term stability, this compound should be stored in a cool, dry place, away from moisture. The container should be tightly sealed, and for extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace air and moisture. Storing in amber glass containers can protect it from UV light.

  • Question: How stable is this compound in common organic solvents?

  • Answer: this compound is generally stable in anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), and toluene. However, in protic solvents, especially those containing water, it will undergo hydrolysis. The rate of hydrolysis will depend on the water content, pH, and temperature.

Degradation Pathways

  • Question: What is the primary degradation pathway for this compound?

  • Answer: The primary degradation pathway is hydrolysis. The presence of water leads to the nucleophilic substitution of the chloride, forming (hydroxymethyl)triphenylsilane. This intermediate can then condense with another molecule of itself or with the starting material to form a siloxane.

Hydrolysis and Condensation Pathway

G Hydrolysis and Condensation of this compound start This compound Ph3SiCH2Cl hydrolysis Hydrolysis (+ H2O, - HCl) start->hydrolysis silanol (Hydroxymethyl)triphenylsilane Ph3SiCH2OH hydrolysis->silanol condensation Condensation (- H2O) silanol->condensation siloxane Bis(triphenylsilyl)methane ether (Ph3SiCH2)2O condensation->siloxane

Caption: The hydrolysis of this compound to a silanol, followed by condensation to a siloxane.

  • Question: Is this compound susceptible to thermal degradation?

Plausible Thermal Degradation Pathway

G Plausible Thermal Degradation of this compound start This compound Ph3SiCH2Cl heat High Temperature start->heat homolysis Homolytic Cleavage heat->homolysis radicals Formation of Radicals (e.g., Ph3SiCH2•, Cl•) homolysis->radicals products Complex Mixture of Products (e.g., Ph3SiCH3, Ph3SiCl, etc.) radicals->products

Caption: A simplified representation of a plausible thermal degradation pathway for this compound.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the key factors influencing its stability.

ParameterEffect on StabilityNotes
Moisture Decreases stabilityLeads to hydrolysis, forming (hydroxymethyl)triphenylsilane and subsequently siloxanes.
Temperature Decreases stability at elevated temperaturesCan lead to thermal decomposition via free-radical pathways.
pH Can influence hydrolysis rateBoth acidic and basic conditions can catalyze the hydrolysis of related silanes.
Solvent Protic solvents decrease stabilitySolvents with active protons (e.g., water, alcohols) can react with the compound.
Light Generally stableNo significant photolytic degradation pathways have been reported under normal laboratory conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Degradation

  • Objective: To identify and quantify this compound and its potential degradation products.

  • Methodology:

    • Sample Preparation: Dissolve a known quantity of the sample in an anhydrous solvent (e.g., dichloromethane or hexane). If monitoring a reaction, take aliquots at different time points and quench with an anhydrous quenching agent if necessary.

    • GC Conditions (Illustrative):

      • Column: A non-polar capillary column (e.g., DB-5MS).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Illustrative):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantify by integrating the peak areas and using a calibration curve.

Protocol 2: NMR Spectroscopic Monitoring of this compound Hydrolysis

  • Objective: To observe the hydrolysis of this compound in situ.

  • Methodology:

    • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) that has been dried over molecular sieves.

    • Initiation of Hydrolysis: Add a controlled amount of D₂O to the NMR tube, shake vigorously, and immediately begin acquiring spectra.

    • NMR Acquisition:

      • ¹H NMR: Monitor the disappearance of the singlet corresponding to the -CH₂Cl protons and the appearance of a new singlet for the -CH₂OD protons of the hydrolysis product.

      • ²⁹Si NMR: Observe the change in the chemical shift of the silicon atom upon hydrolysis.

    • Data Analysis: Integrate the relevant peaks in the ¹H NMR spectra at various time points to determine the rate of hydrolysis.

Technical Support Center: Synthesis of (Chloromethyl)(triphenyl)silane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the laboratory synthesis and scaling up of (Chloromethyl)(triphenyl)silane and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard reagentEnsure magnesium turnings are fresh and activated. Use of iodine or 1,2-dibromoethane can initiate the reaction.[1] All glassware must be flame-dried, and anhydrous solvents are essential to prevent quenching of the Grignard reagent.[2][3]
Incomplete reactionReactions with less reactive Grignard reagents may require longer reaction times or higher temperatures. The addition of a catalytic amount of zinc chloride can enhance reaction efficiency.[2][4]
Side reactionsThe formation of biphenyl (Ph-Ph) is a common side product in Grignard reactions.[3] Minimize this by slow addition of the halide to the magnesium suspension. The presence of moisture can also lead to the formation of siloxanes (Si-O-Si linkages).[2]
Product is an oil or fails to crystallize Impurities presentThe presence of unreacted starting materials or byproducts like tetraphenylsilane or hexaphenyldisiloxane can inhibit crystallization.[5] Purification by column chromatography or distillation under reduced pressure may be necessary before crystallization.[2][4]
Incorrect solvent systemFor crystallization, try a different solvent system. Recrystallization from cyclohexane or hexane has been reported to be effective.[5][6]
Formation of Multiple Products Lack of stoichiometric controlCareful and slow addition of the Grignard or phenyllithium reagent is crucial to achieve the desired trisubstitution without forming over- or under-phenylated silanes.[2] The reaction is typically initiated at 0°C to manage its exothermic nature.[2]
Reactive intermediatesThe high reactivity of organolithium reagents can sometimes lead to less selectivity compared to Grignard reagents.[4]
Difficulty in Purification Similar polarity of product and impuritiesIf column chromatography is ineffective due to similar polarities, consider conversion to a derivative that is easier to purify, followed by regeneration of the desired product. For triphenylsilane impurities, sometimes subjecting the crude mixture to the reaction conditions again can consume the unreacted silane.[7]
Thermal decompositionDuring distillation, if the product is thermally sensitive, ensure a good vacuum is achieved to lower the boiling point and minimize decomposition.[4]

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

  • Q1: What is the most common method for synthesizing this compound? A1: The most established method involves the reaction of a chlorosilane bearing a chloromethyl group, such as chloromethyltrichlorosilane, with a phenylating agent like phenylmagnesium bromide (a Grignard reagent) or phenyllithium.[2][6]

  • Q2: Why are anhydrous conditions so critical for this synthesis? A2: Grignard and organolithium reagents are extremely strong bases and will be quenched by any moisture present, leading to a failed reaction.[3] Furthermore, the presence of water can lead to the formation of undesirable siloxane byproducts through hydrolysis of chlorosilanes.[2]

  • Q3: What are the recommended solvents for this reaction? A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential solvents as they stabilize the Grignard reagent and are inert under the reaction conditions.[2]

  • Q4: How can I improve the yield if the reaction with a Grignard reagent is sluggish? A4: For less reactive Grignard reagents, adding catalytic amounts of zinc chloride can improve yields and shorten reaction times.[2][4]

Purification

  • Q5: What are the common impurities in the synthesis of this compound? A5: Common impurities include tetraphenylsilane, hexaphenyldisiloxane, and triphenylsilanol if moisture is present.[5]

  • Q6: What is a reliable method for purifying the final product? A6: The product can be purified by distillation under reduced pressure followed by recrystallization.[2][4][5] A reported method for recrystallization uses cyclohexane.[6]

Derivatization

  • Q7: How can the chloromethyl group be further functionalized? A7: The chlorine atom is a good leaving group and can be displaced by various nucleophiles. For example, reaction with sodium azide in DMF yields (azidomethyl)triphenylsilane, and a Finkelstein reaction with sodium iodide in acetone produces the more reactive (iodomethyl)triphenylsilane.[2]

Experimental Protocols

Synthesis of this compound using Phenyllithium

This protocol is adapted from a reported synthesis.[6]

  • Reaction Setup: A solution of (chloromethyl)trichlorosilane (18.4 g, 0.10 mol) in 150 ml of dry diethyl ether is placed in a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Addition: The solution is stirred under a nitrogen atmosphere and cooled in an ice bath. Phenyllithium (1.85 M in cyclohexane-ether, 162 ml, 0.30 mol) is added dropwise at a rate that maintains the internal temperature below 15°C.

  • Reaction: The resulting slurry is stirred overnight at room temperature.

  • Workup: The reaction is carefully quenched with 10 ml of ethyl acetate to consume any remaining phenyllithium. The mixture is then washed with water and brine.

  • Isolation and Purification: The organic layer is dried over magnesium sulfate and the solvent is removed by evaporation to yield a sticky solid. Recrystallization from 30 ml of cyclohexane provides the final product.

Quantitative Data Summary

ParameterValueReference
Starting Material(Chloromethyl)trichlorosilane[6]
ReagentPhenyllithium[6]
Molar Ratio (Reagent:Starting Material)3:1[6]
SolventDiethyl Ether / Cyclohexane[6]
Reaction Temperature0°C to Room Temperature[2][6]
Yield51%[6]
Melting Point112-115°C[6]

Visualizations

Experimental Workflow for this compound Synthesis

G A 1. Reaction Setup (Chloromethyl)trichlorosilane in dry ether under N2 B 2. Reagent Addition Add Phenyllithium dropwise at < 15°C A->B C 3. Reaction Stir overnight at RT B->C D 4. Quenching Add Ethyl Acetate C->D E 5. Aqueous Workup Wash with water and brine D->E F 6. Drying & Concentration Dry over MgSO4, evaporate solvent E->F G 7. Purification Recrystallize from Cyclohexane F->G H Final Product This compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low or No Product Yield Q1 Were anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Re-run with flame-dried glassware and anhydrous solvents) Q1->A1_No No Q2 Was the Grignard reagent active? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Use fresh Mg, activate with I2, ensure starting halide is pure) Q2->A2_No No Q3 Was the reaction incomplete? A2_Yes->Q3 A3_Yes Yes (Increase reaction time/temperature, consider adding catalytic ZnCl2) Q3->A3_Yes Yes A3_No No (Investigate other side reactions, check starting material purity) Q3->A3_No No

References

Removal of impurities from (Chloromethyl)(triphenyl)silane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Chloromethyl)(triphenyl)silane Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities arise from side reactions and incomplete conversions. These include:

  • Hydrolysis Products: (Hydroxymethyl)(triphenyl)silane and other siloxanes can form if moisture is present in the reaction setup.[1][2]

  • Unreacted Starting Materials: Residual chloromethyltrichlorosilane or phenylmagnesium bromide may remain if the reaction does not go to completion.

  • Solvent-Related Impurities: Impurities within the solvent can lead to unexpected byproducts.

  • Oligomeric Species: Self-condensation of silanol impurities can lead to the formation of disiloxanes and other oligomers.

Q2: How can I minimize the formation of hydrolysis byproducts?

A2: Preventing the ingress of moisture is critical. Key preventative measures include:

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).[1]

  • Flame-Dried Glassware: Thoroughly flame-dry all glassware under a vacuum or an inert atmosphere before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[3]

Q3: What is the white precipitate that sometimes forms during the workup?

A3: The white precipitate observed during the aqueous workup is typically a mixture of magnesium salts (e.g., magnesium chloride) formed from the Grignard reagent and potentially some insoluble silanol byproducts.

Q4: Can I use a different Grignard reagent for the synthesis?

A4: While phenylmagnesium bromide is the most common, other phenylating agents can be used. However, the reactivity and reaction conditions may need to be optimized accordingly. The use of less reactive organomagnesium reagents might necessitate longer reaction times or higher temperatures.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent. 2. Presence of moisture quenching the Grignard reagent.[1] 3. Incomplete reaction.1. Ensure the Grignard reagent is freshly prepared or properly stored. 2. Rigorously dry all solvents and glassware.[1] 3. Increase the reaction time or temperature, or consider adding a catalyst like zinc chloride for less reactive reagents.[1]
Product is an oil instead of a solid 1. Presence of significant impurities, particularly unreacted starting materials or solvent residues. 2. Incomplete removal of solvent during workup.1. Purify the crude product using column chromatography or distillation under reduced pressure.[4] 2. Ensure the solvent is completely removed using a rotary evaporator, possibly at a slightly elevated temperature.
Product contains a significant amount of (Hydroxymethyl)(triphenyl)silane 1. Hydrolysis of the product during the reaction or workup due to exposure to water.[1][2]1. Repeat the synthesis using strictly anhydrous conditions.[1] 2. During the workup, minimize the contact time with the aqueous phase.
Difficulty in purifying the product by recrystallization 1. Presence of impurities that co-crystallize with the product. 2. Choosing an inappropriate recrystallization solvent.1. First, attempt purification by column chromatography to remove the bulk of the impurities, then proceed with recrystallization. 2. Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on established methods.[1]

Materials:

  • Chloromethyltrichlorosilane

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Chlorosilane: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of chloromethyltrichlorosilane in anhydrous diethyl ether dropwise with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C during the addition.[1] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[1]

  • Workup: Cool the reaction mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.[4]

Visualizations

experimental_workflow start Start prep_grignard Prepare Phenylmagnesium Bromide Grignard Reagent start->prep_grignard react_silane React with Chloromethyltrichlorosilane at 0°C prep_grignard->react_silane warm_rt Warm to Room Temperature and Stir react_silane->warm_rt quench Quench with Saturated Aqueous NH4Cl warm_rt->quench extract Extract with Diethyl Ether and Wash with Brine quench->extract dry Dry Organic Layer over Anhydrous Na2SO4 extract->dry evaporate Solvent Removal under Reduced Pressure dry->evaporate purify Purify by Distillation or Recrystallization evaporate->purify end Pure this compound purify->end

Caption: Synthesis and Purification Workflow for this compound.

References

Validation & Comparative

Characterization of (Chloromethyl)(triphenyl)silane and its Derivatives: A Comparative Guide to NMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of organosilane compounds is paramount for ensuring purity, confirming structure, and understanding reactivity. This guide provides a comparative overview of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of (chloromethyl)(triphenyl)silane and its derivatives. Detailed experimental protocols and comparative data are presented to aid in method selection and data interpretation.

This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the bulky and sterically hindering triphenylsilylmethyl group. Accurate characterization of this compound and its subsequent derivatives is crucial for predictable reaction outcomes and the synthesis of well-defined molecules.

Comparative Analysis of Analytical Techniques

NMR spectroscopy and GC-MS are powerful and complementary techniques for the analysis of this compound derivatives. While NMR provides detailed information about the molecular structure and connectivity of atoms, GC-MS excels at separating components of a mixture and providing information about the molecular weight and fragmentation patterns, which aids in identification and purity assessment.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms.Separates volatile compounds based on their physical and chemical properties and then ionizes them to determine their mass-to-charge ratio.
Information Provided Detailed structural information, including connectivity, stereochemistry, and quantification of different species in a mixture.Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural elucidation. Purity assessment.
Sample Requirements Requires sample to be dissolved in a deuterated solvent. Non-destructive.Sample must be volatile and thermally stable. Destructive.
Strengths Unambiguous structure determination. Quantitative analysis.High sensitivity and selectivity. Excellent for separation of complex mixtures.
Limitations Lower sensitivity compared to MS. Complex spectra for large molecules or mixtures.Isomeric and isobaric compounds can be difficult to distinguish without high resolution or tandem MS. Not suitable for non-volatile or thermally labile compounds.

NMR Spectroscopic Characterization

NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si nuclei, is the most powerful tool for the unambiguous structural elucidation of this compound and its derivatives.

Expected ¹H and ¹³C NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the phenyl protons and the chloromethyl protons. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent silicon and chlorine atoms.

For comparison, the related compound, chlorodimethylphenylsilane, exhibits signals for the phenyl protons in the aromatic region and a singlet for the methyl protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the ipso, ortho, meta, and para carbons of the phenyl groups, as well as a signal for the chloromethyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for Phenylsilane Derivatives

CompoundNucleusChemical Shift (δ, ppm)
This compound (Predicted) ¹H~7.3-7.6 (m, 15H, Ar-H), ~3.5 (s, 2H, Si-CH₂-Cl)
¹³C~135 (ipso-C), ~130 (ortho-C), ~128 (meta-C), ~130 (para-C), ~30 (Si-CH₂-Cl)
Chlorodimethylphenylsilane ¹H7.58-7.61 (m, 2H, Ar-H), 7.37-7.40 (m, 3H, Ar-H), 0.43 (s, 6H, Si-CH₃)
Methyltriphenylsilane [1]¹H7.55-7.53 (m, 6H), 7.45-7.42 (m, 3H), 7.40-7.37 (m, 6H), 0.87 (s, 3H)
¹³C136.1, 135.3, 129.4, 127.8, -3.4
²⁹Si-11.03

Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified silane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ²⁹Si NMR Acquisition (Optional): For more detailed structural information, a ²⁹Si NMR spectrum can be acquired. This often requires specialized probes and longer acquisition times.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).

GC-MS Characterization

GC-MS is an essential technique for assessing the purity of this compound derivatives and for confirming their molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Expected GC-MS Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Common fragmentation pathways for organosilanes involve the cleavage of the Si-C bonds. For this compound, the loss of a phenyl group, a chloromethyl group, or a chlorine atom are expected fragmentation pathways.

Table 2: Expected Mass Fragments for this compound

m/zFragment
308/310[M]⁺
231[M - C₆H₅]⁺
259/261[M - CH₂Cl]⁺
273[M - Cl]⁺
183[Si(C₆H₅)₃]⁺
77[C₆H₅]⁺
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the silane derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

    • Injector: Split/splitless injector, operated at a temperature that ensures volatilization without degradation (e.g., 250-280 °C).

    • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-500).

    • Source and Transfer Line Temperatures: Maintain temperatures that prevent condensation (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis: Identify the peak corresponding to the silane derivative in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C, ²⁹Si) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment GCMS->Purity_Assessment Structure_Confirmation->Purity_Assessment

References

Reactivity Under the Microscope: A Comparative Guide to (Chloromethyl)(triphenyl)silane and Other Chloromethylsilanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of organosilane reagents is paramount. This guide provides a detailed comparison of the reactivity of (chloromethyl)(triphenyl)silane with other common chloromethylsilanes, supported by experimental data and protocols to inform your selection of the optimal reagent for your specific application.

The reactivity of chloromethylsilanes, particularly in nucleophilic substitution reactions, is a critical factor in their application as synthetic intermediates. The silicon atom and its substituents play a significant role in modulating the reactivity of the chloromethyl group. This guide focuses on the comparative reactivity of this compound against other analogs, primarily highlighting the influence of steric and electronic effects.

Steric Hindrance: The Dominating Factor in Reactivity

The primary differentiator in the reactivity of this compound compared to its counterparts, such as (chloromethyl)trimethylsilane, is the significant steric bulk imparted by the three phenyl groups attached to the silicon atom. This steric hindrance directly impacts the rate of nucleophilic attack at the carbon atom of the chloromethyl group.

In a typical bimolecular nucleophilic substitution (SN2) reaction, the nucleophile approaches the electrophilic carbon from the backside, opposite to the leaving group (in this case, the chlorine atom). The bulky triphenylsilyl group physically obstructs this approach, leading to a significant decrease in the reaction rate compared to less sterically hindered chloromethylsilanes. Research indicates that the presence of bulky phenyl groups can reduce the reaction rate by 30-50% in similar systems[1].

Conversely, chloromethylsilanes with smaller substituents on the silicon atom, like the methyl groups in (chloromethyl)trimethylsilane, present a much lower steric barrier. This allows for a more facile approach of the nucleophile, resulting in a faster reaction rate.

Comparative Reactivity Data

(Chloromethyl)trimethylsilane > (Chloromethyl)dimethylsilane > (Chloromethyl)silane > this compound

This trend is primarily dictated by the increasing steric bulk around the silicon atom, which hinders the backside attack of the nucleophile on the chloromethyl group.

Table 1: Qualitative Comparison of Reactivity in SN2 Reactions

CompoundSubstituents on SiliconSteric HindranceExpected Relative Reactivity
(Chloromethyl)trimethylsilaneThree methyl groupsLowHigh
(Chloromethyl)dimethylsilaneTwo methyl groups, one hydrogenModerateMedium
(Chloromethyl)silaneThree hydrogensLowHigh
This compoundThree phenyl groupsVery HighLow

Experimental Protocols for Comparative Reactivity Analysis

To quantitatively assess the relative reactivity of these chloromethylsilanes, a competitive SN2 reaction can be performed. This experimental setup allows for a direct comparison of reaction rates under identical conditions.

Experimental Protocol: Competitive SN2 Reaction

Objective: To determine the relative reactivity of this compound and (chloromethyl)trimethylsilane in an SN2 reaction with a common nucleophile.

Materials:

  • This compound

  • (Chloromethyl)trimethylsilane

  • Sodium iodide (nucleophile)

  • Acetone (solvent, polar aprotic)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of this compound and (chloromethyl)trimethylsilane in acetone.

  • Prepare a solution of sodium iodide in acetone with a concentration that is half the total concentration of the chloromethylsilanes. This ensures that the nucleophile is the limiting reagent.

  • In a reaction vessel, combine the two chloromethylsilane solutions.

  • Add a known amount of the internal standard to the mixture.

  • Initiate the reaction by adding the sodium iodide solution to the chloromethylsilane mixture at a constant temperature (e.g., 25°C).

  • Monitor the reaction progress over time by taking aliquots from the reaction mixture at regular intervals.

  • Quench the reaction in each aliquot by adding a large volume of water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the relative amounts of unreacted this compound and (chloromethyl)trimethylsilane.

Data Analysis:

By comparing the rate of disappearance of each chloromethylsilane relative to the internal standard, their relative reaction rates can be determined. The compound that is consumed faster is the more reactive species.

Hydrolysis of Chloromethylsilanes

Chloromethylsilanes are also susceptible to hydrolysis, a reaction that is highly relevant to their storage and handling. The reactivity in hydrolysis is also influenced by the substituents on the silicon atom. Generally, the reaction proceeds via nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion.

While detailed comparative kinetic studies on the hydrolysis of this compound and other chloromethylsilanes are scarce, the general principles of steric and electronic effects still apply. Increased steric hindrance around the silicon atom is expected to slow down the rate of hydrolysis.

Visualizing the Reaction Pathway

The following diagram illustrates the SN2 reaction pathway for a generic chloromethylsilane, highlighting the key steps and the influence of steric hindrance.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_steric_hindrance Steric Hindrance Effect Nucleophile Nucleophile TransitionState [Nu---CH2(SiR3)---Cl]⁻ Nucleophile->TransitionState Backside Attack Chloromethylsilane R3Si-CH2-Cl Chloromethylsilane->TransitionState Product R3Si-CH2-Nu TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup Bond Breaking Steric_Effect Bulky 'R' groups on Silicon hinder the nucleophile's approach, increasing the activation energy and slowing the reaction rate.

Caption: SN2 reaction pathway of a chloromethylsilane.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is significantly lower than that of less sterically hindered chloromethylsilanes such as (chloromethyl)trimethylsilane. This difference is primarily attributed to the steric bulk of the three phenyl groups on the silicon atom, which impedes the approach of the nucleophile. For synthetic applications requiring high reactivity and rapid reaction times, less hindered chloromethylsilanes are the preferred choice. However, the steric bulk of the triphenylsilyl group can be advantageous in applications where selectivity or the introduction of a bulky moiety is desired. The choice of chloromethylsilane should therefore be carefully considered based on the specific requirements of the chemical transformation.

References

A Comparative Analysis of Reaction Rates: (Chloromethyl)(triphenyl)silane vs. Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Chloromethylsilane Reagent

In organic synthesis, the choice of a silylating agent can critically influence reaction outcomes, efficiency, and scalability. This guide provides an objective comparison of the reaction rates of two common chloromethylsilane reagents: (Chloromethyl)(triphenyl)silane and Chloro(chloromethyl)dimethylsilane. Understanding the reactivity differences, grounded in steric and electronic effects, is paramount for optimizing synthetic routes and achieving desired product yields.

Executive Summary

The primary determinant of the reaction rate for both this compound and Chloro(chloromethyl)dimethylsilane in nucleophilic substitution reactions is steric hindrance. The bulky triphenylsilyl group in this compound significantly impedes the approach of nucleophiles to the reactive chloromethyl center. Consequently, This compound reacts 30-50% slower than the less sterically hindered Chloro(chloromethyl)dimethylsilane in comparable SN2 reactions. While Chloro(chloromethyl)dimethylsilane offers faster kinetics, this compound can provide enhanced stability to the resulting silylated product and may be preferred in applications where steric bulk is a desirable feature.

Comparison of Reaction Rates

The difference in reactivity between the two compounds is starkly illustrated by their performance in nucleophilic substitution reactions, which proceed via a bimolecular (SN2) mechanism. The less encumbered silicon center in Chloro(chloromethyl)dimethylsilane allows for more rapid attack by nucleophiles.

FeatureThis compoundChloro(chloromethyl)dimethylsilane
Relative Reaction Rate SlowerFaster
Steric Hindrance HighLow
Governing Factor Steric hindrance from three phenyl groupsMinimal steric hindrance from two methyl groups
Typical Applications Protection of functional groups where steric bulk is desired for stability or to influence stereochemistry.General purpose silylation where rapid reaction kinetics are preferred.

Note: The relative reaction rate is an approximation based on qualitative and semi-quantitative observations in similar reaction systems. Actual rates will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

To quantitatively assess the reaction rates of these two silanes, a comparative kinetic study can be performed. A common method involves monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol for a comparative study of the silylation of a primary alcohol.

Kinetic Analysis of the Silylation of Benzyl Alcohol

Objective: To determine the second-order rate constants for the reaction of this compound and Chloro(chloromethyl)dimethylsilane with benzyl alcohol.

Materials:

  • This compound

  • Chloro(chloromethyl)dimethylsilane

  • Benzyl alcohol

  • Anhydrous acetonitrile (solvent)

  • Triethylamine (base)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of benzyl alcohol in anhydrous acetonitrile containing a known concentration of an internal standard.

    • Prepare 0.1 M solutions of this compound and Chloro(chloromethyl)dimethylsilane in anhydrous acetonitrile.

    • Prepare a 0.12 M solution of triethylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In a clean, dry NMR tube, combine 0.5 mL of the benzyl alcohol stock solution and 0.5 mL of the triethylamine solution.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).

    • Acquire an initial 1H NMR spectrum (t=0).

  • Initiation and Monitoring of the Reaction:

    • Rapidly inject 0.5 mL of the respective chlorosilane stock solution into the NMR tube.

    • Immediately begin acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant conversion (e.g., 2-3 hours).

  • Data Analysis:

    • Integrate the signals corresponding to the benzylic protons of the starting material (benzyl alcohol) and the silylated product.

    • Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.

    • Plot the natural logarithm of the ratio of the concentrations of the reactants against time. The slope of this line will be proportional to the second-order rate constant (k).

Expected Outcome: The slope of the line for the reaction with Chloro(chloromethyl)dimethylsilane will be steeper, indicating a larger rate constant and thus a faster reaction rate compared to this compound.

Visualizing the Reaction Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Generalized SN2 mechanism for the reaction of a chloromethylsilane.

experimental_workflow prep Prepare Stock Solutions (Reactants, Base, Internal Standard) setup Combine Reactants in NMR Tube prep->setup t0 Acquire Initial NMR Spectrum (t=0) setup->t0 initiate Initiate Reaction by Adding Silane t0->initiate monitor Monitor Reaction Progress via NMR initiate->monitor analyze Analyze Spectral Data to Determine Concentrations monitor->analyze plot Plot Kinetic Data to Calculate Rate Constant analyze->plot

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Conclusion

The choice between this compound and Chloro(chloromethyl)dimethylsilane should be guided by the specific requirements of the synthetic transformation. For applications demanding rapid reaction kinetics, Chloro(chloromethyl)dimethylsilane is the superior choice due to its minimal steric hindrance. Conversely, when the introduction of a bulky silyl group is desired for purposes of steric protection or to influence the stereochemical outcome of subsequent reactions, the slower reacting this compound is the more appropriate reagent. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting.

A Comparative Guide to Reagents for Silylmethyl Group Introduction in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the silylmethyl group (-CH₂SiR₃) is a crucial transformation in organic synthesis, enabling access to a diverse range of valuable intermediates. This guide provides an objective comparison of the primary reagents used for this purpose: (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and an overview of their relative advantages and disadvantages to aid in reagent selection for your specific synthetic needs.

Core Reagents and Their General Characteristics

The two most prominent reagents for delivering the silylmethyl nucleophile are organometallic in nature:

  • (Trimethylsilyl)methyllithium (TMSCH₂Li): An organolithium reagent, generally considered to be more reactive and basic.[1][2] It is typically prepared by treating (trimethylsilyl)methyl chloride with butyllithium.[1]

  • (Trimethylsilyl)methylmagnesium chloride (TMSCH₂MgCl): A Grignard reagent, which is often considered functionally equivalent to its lithium counterpart but can exhibit different reactivity and selectivity.[1] It is prepared via the Grignard reaction of (trimethylsilyl)methyl chloride with magnesium metal.[1]

Both reagents are highly reactive and must be handled under anhydrous and inert conditions to prevent decomposition.[3][4][5][6]

Performance Comparison in Key Synthetic Applications

The primary application of these reagents is in the Peterson olefination, a powerful method for the synthesis of alkenes from carbonyl compounds.[7][8][9][10][11] However, their utility extends to other nucleophilic additions and substitutions.

Peterson Olefination

The Peterson olefination proceeds via the addition of the silylmethyl reagent to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[7][8][11] The choice of reagent and elimination conditions can influence the stereochemical outcome of the reaction.[9]

Table 1: Comparison of (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride in the Peterson Olefination

Feature(trimethylsilyl)methyllithium(trimethylsilyl)methylmagnesium chlorideKey Considerations
Reactivity Generally higher reactivity, allowing for reactions with a wider range of electrophiles, including sterically hindered ketones.[2]Moderately reactive, often providing better selectivity with sensitive substrates.The higher basicity of the organolithium reagent can sometimes lead to side reactions like enolization.[2]
Substrate Scope Broad, including aliphatic and aromatic aldehydes and ketones.Broad, with good performance in many standard transformations.Functional group tolerance can be a deciding factor; the Grignard reagent may be more compatible with certain sensitive groups.
Stereoselectivity The stereochemical outcome is highly dependent on the subsequent elimination step (acidic vs. basic).Similar to the organolithium reagent, the elimination conditions dictate the final alkene geometry.Careful control of the elimination step is crucial for achieving the desired E/Z selectivity with both reagents.[11]
Typical Yields Generally good to excellent yields are reported for the olefination of a variety of carbonyl compounds.Good to excellent yields are achievable under optimized conditions.Yields are substrate-dependent and can be optimized by adjusting reaction temperature, solvent, and workup procedure.
Nucleophilic Addition to Other Electrophiles

Beyond carbonyl compounds, silylmethyl organometallics can react with a range of other electrophiles.

Table 2: Reactivity with Various Electrophiles

Electrophile(trimethylsilyl)methyllithium(trimethylsilyl)methylmagnesium chlorideNotes
Epoxides Efficient ring-opening to afford γ-hydroxysilanes.Also effective for epoxide ring-opening.The regioselectivity of the attack (terminal vs. internal) can be influenced by the substitution pattern of the epoxide and the reaction conditions.
Esters Can add twice to form tertiary alcohols.Similar reactivity to organolithium reagents.Careful control of stoichiometry and temperature is needed to potentially isolate the ketone intermediate.
Alkyl Halides Can undergo substitution reactions, though side reactions like elimination may occur.Generally less reactive in substitution reactions compared to organolithium reagents.The choice of solvent and temperature is critical to favor substitution over elimination.
Aryl Halides Can participate in cross-coupling reactions, though this is less common than with other organometallics.Can be used in nickel-catalyzed cross-coupling reactions with aryl triflates.Catalytic methods are generally required for efficient coupling with aryl electrophiles.

Experimental Protocols

General Preparation of (Trimethylsilyl)methylmagnesium chloride

This protocol describes the synthesis of the Grignard reagent from (trimethylsilyl)methyl chloride.

G cluster_0 Preparation of (Trimethylsilyl)methylmagnesium chloride A Mg turnings in dry THF C Initiation (e.g., I₂, heat) A->C 1. Add B (Trimethylsilyl)methyl chloride B->C 2. Add dropwise D Reflux C->D 3. Maintain E (Trimethylsilyl)methylmagnesium chloride solution D->E 4. Formation

Caption: Workflow for the preparation of (trimethylsilyl)methylmagnesium chloride.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of (trimethylsilyl)methyl chloride in anhydrous THF from the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting solution of (trimethylsilyl)methylmagnesium chloride can be titrated and used directly in subsequent reactions.

Peterson Olefination using (trimethylsilyl)methyllithium

This protocol outlines a typical procedure for the methylenation of a ketone.

G cluster_1 Peterson Olefination Protocol Start Ketone in Diethyl Ether Addition Stir at 25 °C Start->Addition 1. Add Reagent (trimethylsilyl)methyllithium in Hexanes Reagent->Addition 2. Add Workup Quench with aq. NaHCO₃ Addition->Workup 3. After 30 min Extraction Extract with Ethyl Acetate Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Alkene Product Purification->Product

Caption: Experimental workflow for a typical Peterson olefination.

Protocol: [7]

  • Dissolve the ketone (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an argon atmosphere.

  • Add a solution of (trimethylsilyl)methyllithium in hexanes (e.g., 1.0 M, 1.2 eq) dropwise at room temperature (25 °C).

  • Stir the reaction mixture for 30 minutes.

  • To effect elimination, add an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydride) and continue stirring. The choice of acid or base will determine the stereochemical outcome.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alkene.

Alternative Silylmethylating Reagents

While the lithium and magnesium reagents are the most common, other organometallic silylmethyl reagents have been developed, although they are less frequently used.

  • (Borylmethyl)silanes: These reagents can be prepared from hydrosilanes and serve as precursors for silylmethyl anions.[12][13]

  • Silylmethylzinc reagents: These can be synthesized and used in cross-coupling reactions.[14]

The development of new catalytic systems continues to expand the options for introducing silylmethyl groups with improved functional group tolerance and milder reaction conditions.[14]

Safety and Handling

Both (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride are highly reactive, flammable, and moisture-sensitive reagents.[3][4] Proper handling techniques, including the use of an inert atmosphere (argon or nitrogen) and anhydrous solvents, are essential for safety and for the success of the reaction.[3][5][6][15] Always consult the Safety Data Sheet (SDS) before using these reagents.[16]

Conclusion

The choice between (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride for the introduction of a silylmethyl group will depend on the specific requirements of the synthesis. The organolithium reagent offers higher reactivity, which can be advantageous for less reactive electrophiles, while the Grignard reagent may provide better selectivity and functional group compatibility in certain cases. The Peterson olefination remains a cornerstone application for both reagents, offering a versatile and stereocontrolled route to alkenes. As research in organosilicon chemistry progresses, the development of new and milder silylmethylating agents will undoubtedly further enhance the synthetic chemist's toolbox.

References

Triphenylsilyl Compounds in Stereoselective Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise control over stereochemistry is a cornerstone of modern organic synthesis. The choice of protecting groups for hydroxyl functionalities can significantly influence the outcome of stereoselective reactions. Among the arsenal of silyl ethers, triphenylsilyl (TPS) compounds offer a unique combination of steric and electronic properties. This guide provides a comprehensive comparison of triphenylsilyl ethers with other common silyl protecting groups in stereoselective reactions, supported by experimental data and detailed protocols.

The triphenylsilyl group, with its three bulky phenyl substituents, exerts a profound steric influence on adjacent reaction centers. This bulk can effectively shield one face of a molecule, directing incoming reagents to the opposite, less hindered face, thereby controlling the formation of a specific stereoisomer. Furthermore, the electronic nature of the phenyl rings can also play a role in stabilizing transition states, further enhancing stereoselectivity.

Comparison with Other Silyl Protecting Groups

The effectiveness of a silyl protecting group in a stereoselective reaction is a delicate balance of its steric and electronic properties. While smaller groups like trimethylsilyl (TMS) and triethylsilyl (TES) offer minimal steric hindrance, bulkier groups like tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and triphenylsilyl (TPS) can act as powerful stereodirecting auxiliaries.

Silyl GroupAbbreviationKey FeaturesTypical Applications in Stereoselective Synthesis
TrimethylsilylTMSSmallest alkylsilyl group, labile.Less commonly used for stereocontrol due to small size.
TriethylsilylTESSlightly bulkier than TMS, more stable.Can offer moderate stereoselectivity.
tert-ButyldimethylsilylTBDMSGood balance of steric bulk and stability.Widely used, often provides good diastereoselectivity.
TriisopropylsilylTIPSVery bulky alkylsilyl group.Effective in blocking large spaces, high stereocontrol.
Triphenylsilyl TPS Very bulky arylsilyl group, rigid phenyl groups.Can provide high stereoselectivity through steric hindrance.
tert-ButyldiphenylsilylTBDPSStructurally similar to TPS, very bulky.Often used interchangeably with TPS for high stereocontrol.

The rigid conformation of the three phenyl rings in the TPS group provides a well-defined and predictable steric environment, which can be advantageous over the more flexible alkyl chains of TIPS. However, the optimal choice of silyl group is highly dependent on the specific substrate and reaction conditions.

Stereoselective Aldol Reactions

In aldol reactions, the formation of new carbon-carbon bonds often creates two new stereocenters. The protecting group on a proximal hydroxyl group can significantly influence the diastereoselectivity of this transformation. While the bulky "super silyl" group, tris(trimethylsilyl)silyl, has been shown to direct aldol reactions with high syn-selectivity[1][2], the influence of the triphenylsilyl group is also noteworthy.

In certain Mukaiyama aldol reactions, the stereochemical outcome is highly sensitive to the nature of the silyl protecting group. For instance, studies have shown that in the reaction of silyl enol ethers with β-silyloxyaldehydes, the size of the silyl group can inversely affect the 1,3-anti-selectivity. In one such case, a substrate bearing a tert-butyldiphenylsilyl (TBDPS) group, which is sterically similar to TPS, exhibited poor diastereoselectivity. Interestingly, switching to the smaller tert-butyldimethylsilyl (TBDMS) group significantly improved the selectivity. This highlights that while large steric bulk can be a powerful tool for stereocontrol, it is not universally beneficial and the ideal protecting group must be determined empirically for each specific reaction.

Stereoselective Reductions

The diastereoselective reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. A chiral center bearing a bulky protecting group adjacent to the carbonyl can effectively bias the trajectory of the reducing agent.

While direct comparative data for TPS in ketone reductions is limited in the available literature, the general principle of steric hindrance dictating the stereochemical outcome is well-established. For cyclohexanone systems, bulky hydride reagents tend to attack from the equatorial face to avoid steric clashes with axial substituents. It can be inferred that a bulky triphenylsilyl ether at an adjacent position would further enhance this facial bias, leading to a higher diastereomeric excess of the product alcohol.

Stereoselective Cycloaddition Reactions

Diels-Alder reactions are powerful tools for the construction of six-membered rings with controlled stereochemistry. The substituents on both the diene and the dienophile play a crucial role in determining the stereochemical outcome of the reaction[3][4][5][6]. A bulky triphenylsilyl ether on the diene can influence the endo/exo selectivity as well as the diastereofacial selectivity.

For instance, in the Diels-Alder reaction of a diene bearing a chiral allylic triphenylsilyl ether, the TPS group would be expected to effectively block one face of the diene, forcing the dienophile to approach from the less hindered side. This would lead to the preferential formation of one diastereomer. The rigid nature of the triphenylsilyl group can lead to a more predictable stereochemical outcome compared to more flexible alkylsilyl groups.

Experimental Protocols

Synthesis of Triphenylsilyl Ethers

The protection of alcohols as their triphenylsilyl ethers is typically achieved by reacting the alcohol with triphenylsilyl chloride in the presence of a base.

General Procedure for the Synthesis of a Triphenylsilyl Ether: [7] To a solution of the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in dry dimethylformamide (DMF), triphenylsilyl chloride (1.2 eq.) is added at room temperature. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_reactants Reactants Alcohol Alcohol (R-OH) TPSEther Triphenylsilyl Ether (R-OTPS) Alcohol->TPSEther TPSCl Triphenylsilyl Chloride (Ph3SiCl) TPSCl->TPSEther Base Base (e.g., NEt3, Imidazole) Base->TPSEther Solvent Solvent (e.g., DMF) Solvent->TPSEther

Caption: General workflow for the synthesis of triphenylsilyl ethers.

Cleavage of Triphenylsilyl Ethers

The cleavage of triphenylsilyl ethers can be accomplished under various conditions, most commonly using a fluoride source or acidic conditions. The choice of reagent depends on the other functional groups present in the molecule.

Procedure for Fluoride-Mediated Cleavage: [8] To a solution of the triphenylsilyl ether in tetrahydrofuran (THF), a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M) is added at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

G cluster_reactants Reactants TPSEther Triphenylsilyl Ether (R-OTPS) Alcohol Alcohol (R-OH) TPSEther->Alcohol Fluoride Fluoride Source (e.g., TBAF) Fluoride->Alcohol Solvent Solvent (e.g., THF) Solvent->Alcohol

Caption: General workflow for the cleavage of triphenylsilyl ethers.

Conclusion

The triphenylsilyl group is a valuable tool in the arsenal of the synthetic organic chemist for controlling stereochemistry. Its significant steric bulk and rigid conformational nature can lead to high levels of diastereoselectivity in a variety of transformations. While not universally superior to other silyl protecting groups, TPS ethers offer a distinct advantage in specific contexts where a large and well-defined steric directing group is required. The choice of the optimal silyl group remains highly substrate and reaction-dependent, necessitating careful consideration and empirical validation for each new synthetic challenge. The crystallinity and UV activity of many triphenylsilyl derivatives also facilitate their purification and handling, adding to their practical utility in complex multi-step syntheses.

References

Comparative analysis of silylating agents for protecting functional groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Silylating Agents for Protecting Functional Groups

In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Silyl ethers are among the most widely utilized protecting groups for hydroxyl, amino, and carboxyl functionalities due to their ease of installation, stability under a range of reaction conditions, and facile cleavage under specific protocols.[1][2] This guide provides a comprehensive comparative analysis of common silylating agents, offering experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy for their synthetic endeavors.

Introduction to Silylating Agents

Silylating agents are organosilicon compounds that react with protic functional groups to form silyl ethers, silyl amines, or silyl esters. The reactivity and stability of the resulting protected group are primarily governed by the steric bulk and electronic effects of the substituents on the silicon atom.[3] The most common silylating agents introduce trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS) groups.[4]

The general order of stability for silyl ethers is influenced by steric hindrance around the silicon atom. Greater steric bulk increases stability.[4][5]

  • Relative Stability in Acidic Media: TMS < TES < TBS < TIPS < TBDPS[4]

  • Relative Stability in Basic Media: TMS < TES < TBS ≈ TBDPS < TIPS[4]

Silylation of Alcohols

The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis. The choice of silylating agent dictates the stability of the protected alcohol and the conditions required for its removal.

Comparative Performance of Silylating Agents for Alcohols

The following table summarizes the performance of common silylating agents for the protection of primary and secondary alcohols, highlighting typical reaction conditions and yields.

Silylating AgentSubstrateBase/CatalystSolventTimeYield (%)Reference
TMSCln-ButanolTriethylamineDCM1 h>95[6]
TESClCyclohexanolImidazoleDMF2 h>90[1]
TBSClBenzyl alcoholImidazoleDMF1 h98[7]
TBDPSCl1-OctanolImidazoleDMF2 h>95[1]
TIPSClGeraniolImidazoleDMF3 h>90[3]
TBSOTf(-)-Menthol2,6-LutidineDCM30 min>95[8]

Note: Reaction times and yields can vary depending on the specific substrate and reaction conditions.

Selectivity for Primary vs. Secondary Alcohols

The steric hindrance of the silylating agent plays a crucial role in the selective protection of primary alcohols in the presence of secondary alcohols. Larger silyl groups exhibit greater selectivity.

A study on the competitive silylation of a primary and a secondary alcohol demonstrated the following selectivities:

Silylating AgentPrimary/Secondary Selectivity
TBSClHigh
TBDPSClVery High
TIPSClExcellent

This selectivity is attributed to the slower reaction rate of bulkier silylating agents with the more sterically hindered secondary alcohol.[9][10]

Experimental Protocol: Silylation of a Primary Alcohol with TBSCl (Corey Protocol)

This protocol is a widely used method for the protection of alcohols.[4]

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol, TBSCl, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Primary Alcohol Mixing Mix and Stir at RT Alcohol->Mixing TBSCl TBSCl TBSCl->Mixing Imidazole Imidazole Imidazole->Mixing DMF DMF (Solvent) DMF->Mixing Workup Aqueous Workup Mixing->Workup Purification Chromatography Workup->Purification SilylEther TBS-Protected Alcohol Purification->SilylEther G cluster_reactants Reactants cluster_process Process cluster_products Products SilylEther TBS-Protected Alcohol Reaction Stir at RT SilylEther->Reaction TBAF TBAF in THF TBAF->Reaction Quench Aqueous Quench Reaction->Quench Purification Purification Quench->Purification Alcohol Deprotected Alcohol Purification->Alcohol

References

A Comparative Guide: Monitoring (Chloromethyl)(triphenyl)silane Reaction Kinetics with HPLC and In-situ NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of reaction kinetics is paramount for process optimization, understanding reaction mechanisms, and ensuring product quality. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, for monitoring the reaction kinetics of (Chloromethyl)(triphenyl)silane. This organosilane is a versatile reagent in organic synthesis, and understanding its reaction profile is crucial for its effective utilization.

Introduction to the Techniques

This compound typically undergoes nucleophilic substitution reactions at the chloromethyl group.[1] Monitoring the rate of consumption of this starting material and the formation of the product is essential for kinetic analysis. Both HPLC and in-situ NMR offer unique advantages and disadvantages in this context.

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase. For reaction monitoring, aliquots are taken from the reaction mixture at specific time intervals, quenched, and then injected into the HPLC system. The concentration of reactants and products is determined by the area of their corresponding peaks in the chromatogram.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the real-time monitoring of a reaction directly within the NMR spectrometer.[1] This non-invasive technique provides continuous data on the concentration of reactants, intermediates, and products by measuring the intensity of their characteristic NMR signals as the reaction progresses.

Comparative Analysis: HPLC vs. In-situ NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)In-situ Nuclear Magnetic Resonance (NMR)
Principle Separation based on polarity and interaction with a stationary phase.Nuclear spin resonance in a magnetic field, providing structural and quantitative information.
Sampling At-line; requires extraction of aliquots from the reaction mixture.In-line and non-invasive; the reaction is monitored directly in the NMR tube.
Temporal Resolution Dependent on sampling frequency and chromatographic run time. Typically provides discrete data points.High temporal resolution, allowing for continuous monitoring of fast reactions.
Quantitative Analysis Requires calibration curves with standards for each analyte to convert peak area to concentration.Inherently quantitative; signal intensity is directly proportional to the number of nuclei, often allowing for quantification without individual calibration standards.
Structural Information Limited to retention time; identification relies on comparison with standards or coupling with mass spectrometry (MS).Provides detailed structural information, aiding in the identification of reactants, products, and transient intermediates.
Sensitivity Generally higher sensitivity, especially with UV detectors, capable of detecting trace components.Lower intrinsic sensitivity, which may require higher concentrations or longer acquisition times.
Throughput Lower throughput due to the time required for sample preparation and chromatographic runs for each data point.Higher throughput for kinetic studies as a single experiment can generate a complete reaction profile.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires specialized expertise for operation and data analysis.

Quantitative Data Comparison

To illustrate the quantitative comparison, consider a representative nucleophilic substitution reaction of this compound with a nucleophile (Nu-). The following tables present hypothetical yet realistic data that could be obtained from monitoring this reaction using both HPLC and in-situ NMR.

Table 1: HPLC Kinetic Data for the Reaction of this compound

Time (minutes)This compound Peak AreaProduct Peak Area% Conversion
01,250,00000
10985,000265,00021.2
20775,000475,00038.0
30610,000640,00051.2
60370,000880,00070.4
90225,0001,025,00082.0
120135,0001,115,00089.2

Note: % Conversion is calculated based on the initial peak area of the starting material.

Table 2: In-situ NMR Kinetic Data for the Reaction of this compound

Time (minutes)Integral of CH2Cl Signal (Reactant)Integral of CH2Nu Signal (Product)% Conversion
01.000.000
50.880.1212.0
100.780.2222.0
200.610.3939.0
300.480.5252.0
600.290.7171.0
900.180.8282.0
1200.110.8989.0

Note: % Conversion is calculated based on the relative integrals of the reactant and product signals.

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Reaction Setup: In a thermostated reactor, dissolve this compound in a suitable solvent (e.g., acetonitrile). Initiate the reaction by adding the nucleophile.

  • Sampling: At predetermined time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing 0.9 mL of cold mobile phase to stop the reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the reactant and product. Use a pre-determined calibration curve to convert peak areas to concentrations. Plot concentration versus time to determine the reaction kinetics.

In-situ NMR Method for Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve this compound and a known concentration of an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., acetonitrile-d3).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material solution before the addition of the nucleophile.

  • Reaction Initiation: At time t=0, inject the nucleophile into the NMR tube, quickly mix, and place the tube in the NMR spectrometer, which is pre-heated to the desired reaction temperature.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: A series of automated ¹H NMR spectra are acquired at regular intervals (e.g., every 1-5 minutes).

    • Parameters: Use a short acquisition time and a relaxation delay sufficient for quantitative analysis (e.g., 5 times the longest T1).

  • Data Analysis: For each spectrum, integrate the characteristic signals of the reactant (e.g., the singlet for the -CH₂Cl protons) and the product (e.g., the singlet for the -CH₂Nu protons) relative to the integral of the internal standard. Plot the change in concentration over time to determine the reaction kinetics.

Visualizing the Workflow

experimental_workflow cluster_hplc HPLC Workflow cluster_nmr In-situ NMR Workflow hplc_start Start Reaction hplc_sample Take Aliquot at Time t hplc_start->hplc_sample hplc_quench Quench Reaction hplc_sample->hplc_quench hplc_inject Inject into HPLC hplc_quench->hplc_inject hplc_analyze Analyze Chromatogram hplc_inject->hplc_analyze hplc_data Kinetic Data Point hplc_analyze->hplc_data hplc_data->hplc_sample Repeat for next time point nmr_prepare Prepare Sample in NMR Tube nmr_start Initiate Reaction in Tube nmr_prepare->nmr_start nmr_acquire Acquire Spectra over Time nmr_start->nmr_acquire nmr_process Process and Integrate Spectra nmr_acquire->nmr_process nmr_data Continuous Kinetic Profile nmr_process->nmr_data

Caption: Comparative experimental workflows for HPLC and in-situ NMR.

Logical Relationship of Technique Choice

logical_relationship cluster_considerations Key Considerations cluster_choices Technique Choice start Need to Monitor Reaction Kinetics of this compound need_realtime Real-time monitoring needed? start->need_realtime need_intermediates Identification of intermediates required? start->need_intermediates sensitivity_req High sensitivity for trace components needed? start->sensitivity_req budget_constraints Budget and equipment availability? start->budget_constraints choose_nmr Choose In-situ NMR need_realtime->choose_nmr Yes need_intermediates->choose_nmr Yes choose_hplc Choose HPLC sensitivity_req->choose_hplc Yes budget_constraints->choose_nmr Low constraints budget_constraints->choose_hplc High constraints

Caption: Decision pathway for selecting between HPLC and in-situ NMR.

Conclusion

The choice between HPLC and in-situ NMR for monitoring the reaction kinetics of this compound depends on the specific requirements of the study.

HPLC is advantageous when:

  • High sensitivity for detecting low-concentration species is crucial.

  • The instrumentation cost is a significant consideration.

  • A well-established and robust method is preferred for routine analysis.

In-situ NMR is the superior choice when:

  • Real-time, continuous monitoring of the reaction is necessary.

  • The identification of unknown intermediates is a key objective.

  • Sample quenching is difficult or may introduce artifacts.

  • A higher throughput for kinetic profiling is desired.

For a comprehensive understanding of the reaction mechanism and kinetics, a combined approach can be particularly powerful. In-situ NMR can be used for initial mechanistic studies and to identify key species, while a validated HPLC method can be employed for routine, high-sensitivity quantitative analysis and quality control.

References

Efficacy comparison of different synthetic routes to (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organosilicon compound with significant applications in organic synthesis, serving as a key intermediate in the formation of complex molecules and silicon-containing polymers. The efficiency of its synthesis is paramount for its practical use. This guide provides a comparative analysis of the primary synthetic routes to this compound, supported by available experimental data and detailed protocols.

Efficacy Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through three main pathways: the Grignard reaction, the use of phenyllithium, and the reaction of triphenylsilane with a chloromethylating agent. A fourth potential route involves the direct chlorination of a suitable triphenylsilyl precursor. The selection of a particular route often depends on the desired yield, purity, scalability, and the availability of starting materials.

Synthetic Route Starting Materials Typical Yield Reported Purity Reaction Time Key Considerations
Grignard Reaction (Chloromethyl)trichlorosilane, Phenylmagnesium bromide>80% (estimated for analogous reactions)>98%Several hoursMost common and established method.[1] Requires careful control of stoichiometry. Catalysts like zinc chloride can enhance efficiency.[1]
Phenyllithium Reaction (Chloromethyl)trichlorosilane, Phenyllithium~51% (recrystallized)High (after purification)OvernightAn alternative to the Grignard route. The high reactivity of phenyllithium can lead to different selectivity and byproducts.
From Triphenylsilane Triphenylsilane, Chloromethyl methyl ether, Base (e.g., Sodium Hydride)>80%HighNot specifiedOffers a potentially high-yield alternative if triphenylsilane is a readily available starting material.[2]
Direct Chlorination Triphenyl(methyl)silane, Chlorinating agent (e.g., Cl₂, SO₂Cl₂)Not specifiedNot specifiedNot specifiedA theoretically possible route, but specific examples and data for the synthesis of this compound are not readily available in the reviewed literature.

Experimental Protocols

Grignard Reaction

This method is the most widely cited for the synthesis of this compound.[1] It involves the reaction of a chlorosilane with a phenyl Grignard reagent.

Reaction Scheme:

Detailed Protocol (based on analogous syntheses):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Reaction with Chlorosilane: A solution of (chloromethyl)trichlorosilane in anhydrous ether or THF is cooled in an ice bath. The prepared phenylmagnesium bromide solution is then added dropwise to the cooled chlorosilane solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below 15°C.

  • Reaction Completion and Work-up: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or distillation under reduced pressure to yield this compound.[1]

Phenyllithium Reaction

This route offers an alternative nucleophilic substitution approach using the highly reactive phenyllithium.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: A solution of (chloromethyl)trichlorosilane (0.10 mol) in 150 ml of dry diethyl ether is placed in a flask equipped with a mechanical stirrer and a dropping funnel, under a nitrogen atmosphere. The flask is chilled in an ice bath.

  • Addition of Phenyllithium: A solution of phenyllithium in cyclohexane-ether (0.30 mol) is added dropwise to the stirred and cooled chlorosilane solution at a rate that maintains the internal temperature below 15°C.

  • Reaction Completion: The resulting slurry is stirred overnight at room temperature.

  • Quenching and Work-up: To quench any remaining phenyllithium, 10 ml of ethyl acetate is carefully added. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield a sticky solid. The crude product is recrystallized from cyclohexane to afford this compound as an off-white solid.

Synthesis from Triphenylsilane

This method utilizes triphenylsilane as the starting material and introduces the chloromethyl group.

Reaction Scheme:

Detailed Protocol (General Procedure):

  • Reaction Setup: In a flask under an inert atmosphere, a solution of triphenylsilane in a suitable anhydrous solvent is prepared.

  • Addition of Reagents: A strong base, such as sodium hydride, is added to the solution. Chloromethyl methyl ether is then added, likely dropwise and at a controlled temperature to manage the reaction's exothermicity.

  • Reaction and Work-up: The reaction mixture is stirred for a sufficient time to ensure completion. The work-up procedure would typically involve quenching the excess base, followed by extraction of the product into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product is then purified, likely by chromatography or recrystallization, to yield pure this compound.[2]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Workflow for Grignard Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Chloromethyltrichlorosilane Chloromethyltrichlorosilane Grignard Reaction Grignard Reaction Chloromethyltrichlorosilane->Grignard Reaction Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Grignard Synthesis Workflow.

Workflow for Phenyllithium Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Chloromethyltrichlorosilane Chloromethyltrichlorosilane Nucleophilic Substitution Nucleophilic Substitution Chloromethyltrichlorosilane->Nucleophilic Substitution Phenyllithium Phenyllithium Phenyllithium->Nucleophilic Substitution Quenching Quenching Nucleophilic Substitution->Quenching Washing Washing Quenching->Washing Recrystallization Recrystallization Washing->Recrystallization This compound This compound Recrystallization->this compound

Caption: Phenyllithium Synthesis Workflow.

Workflow for Synthesis from Triphenylsilane cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Triphenylsilane Triphenylsilane Chloromethylation Chloromethylation Triphenylsilane->Chloromethylation Chloromethyl methyl ether Chloromethyl methyl ether Chloromethyl methyl ether->Chloromethylation Base Base Base->Chloromethylation Quenching Quenching Chloromethylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthesis from Triphenylsilane Workflow.

References

A Comparative Guide to Assessing the Purity of Synthesized (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. (Chloromethyl)(triphenyl)silane, a versatile organosilicon reagent, is no exception. Its utility in organic synthesis necessitates a high degree of purity to avoid unwanted side reactions and ensure the integrity of subsequent products. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.

Common Impurities

The synthesis of this compound can result in several impurities, the presence of which can significantly impact its reactivity and the outcome of subsequent reactions. Common impurities may include:

  • Unreacted Starting Materials: Such as triphenylsilane or the chlorinating agent used in the synthesis.

  • Byproducts of Side Reactions: Including hydrolysis products like (hydroxymethyl)(triphenyl)silane if moisture is present during synthesis or workup.

  • Solvent Residues: Trace amounts of solvents used in the synthesis and purification process.

The choice of analytical method for purity assessment will depend on the expected impurities and the required level of sensitivity and accuracy.

Comparison of Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of this compound. The following table provides a comparative overview of the most common methods.

Analytical Technique Principle Information Provided Strengths Limitations Typical Purity Range Determined
Quantitative ¹H NMR (qNMR) Measures the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[1][2]Absolute purity, identification and quantification of proton-containing impurities.High precision and accuracy, does not require a reference standard of the analyte itself, provides structural information.[1]Requires a suitable internal standard that does not overlap with analyte signals, longer relaxation delays needed for accurate quantification.[1]> 99%
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification.Separation and identification of volatile impurities, fragmentation patterns for structural confirmation.[3]High sensitivity for volatile impurities, excellent separation efficiency.Not suitable for non-volatile impurities, potential for on-column degradation of thermally labile compounds.95 - 99.9%
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.[4]Identification of functional groups, presence of hydroxyl impurities (from hydrolysis).Fast and non-destructive, good for identifying specific types of impurities (e.g., -OH).Not inherently quantitative, may not be sensitive to small amounts of impurities with similar functional groups.Qualitative assessment
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, etc.), which are then quantified.[5]Provides the percentage composition of C, H, Cl, and Si.Provides fundamental composition data, can indicate the presence of inorganic impurities.Does not provide information about the nature of organic impurities, requires specialized equipment.Confirms elemental composition
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a mobile phase under high pressure.Separation and quantification of non-volatile impurities.Suitable for non-volatile and thermally labile compounds, can be highly quantitative with UV detection.[6]This compound lacks a strong chromophore, limiting UV detection sensitivity; finding a suitable column and mobile phase can be challenging for non-polar organosilanes.[6]95 - 99%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that provides a direct measurement of the amount of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be determined.[1][2]

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton to be quantified (typically 30-60 seconds for accurate quantification).[1]

    • Number of Scans: 16-64, depending on the sample concentration.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the singlet of the -CH₂Cl protons).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Expected ¹H NMR Data for this compound:

  • Phenyl protons: Multiplet in the range of δ 7.3-7.8 ppm.

  • Chloromethyl protons (-CH₂Cl): Singlet around δ 3.6 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, allowing for their identification.[3]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL, splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks and compare their mass spectra with libraries (e.g., NIST) for identification.

  • The purity can be estimated by the relative peak area percentage, assuming similar response factors for the main component and impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. An FTIR spectrum is a plot of absorbance or transmittance versus frequency.[4]

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Analysis:

  • Identify characteristic absorption bands for the functional groups present in this compound.

  • Look for the absence of bands that would indicate impurities, for example, a broad peak around 3200-3600 cm⁻¹ would suggest the presence of -OH groups from hydrolysis.

Expected FTIR Bands for this compound:

  • C-H stretch (aromatic): ~3050-3070 cm⁻¹

  • C-H stretch (aliphatic, -CH₂Cl): ~2920-2960 cm⁻¹

  • C=C stretch (aromatic): ~1430, 1480, 1590 cm⁻¹

  • Si-Phenyl: ~1110-1120 cm⁻¹

  • C-Cl stretch: ~690-740 cm⁻¹

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of elements (typically C, H, N, S, and halogens) in a sample. The sample is combusted in a stream of oxygen, and the resulting gases are passed through a series of detectors to quantify each element. For silicon, specific digestion and analysis methods are required.[5]

Protocol:

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: An automated elemental analyzer is used.

  • Analysis: The sample is combusted at high temperatures (around 1000°C). The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity or other detectors. For silicon analysis, the sample may be digested with strong acids or fused with an oxidizing agent, followed by analysis using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The results are compared with the theoretical elemental composition of this compound (C₁₉H₁₇ClSi: C 73.88%, H 5.55%, Cl 11 .48%, Si 9.09%).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a separation technique where a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The components of a mixture are separated based on their differential interactions with the stationary and mobile phases.[6]

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • HPLC Parameters (a starting point for a non-polar compound):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A starting point could be 80:20 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the phenyl groups show some absorbance (e.g., 254 nm). Due to the lack of a strong chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be more effective.

    • Injection Volume: 10 µL.

Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for purity assessment and the logical relationships between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative Purity Assessment Synthesized_Product Synthesized This compound Initial_Screening Initial Qualitative Screen (e.g., TLC, FTIR) Synthesized_Product->Initial_Screening qNMR Quantitative ¹H NMR (qNMR) (Absolute Purity) Initial_Screening->qNMR Primary Method GC_MS GC-MS (Volatile Impurities) Initial_Screening->GC_MS Orthogonal Method HPLC HPLC (Non-Volatile Impurities) Initial_Screening->HPLC Alternative Method Elemental_Analysis Elemental Analysis (Elemental Composition) Initial_Screening->Elemental_Analysis Confirmatory Method Final_Purity Final Purity Report qNMR->Final_Purity GC_MS->Final_Purity HPLC->Final_Purity Elemental_Analysis->Final_Purity

Figure 1. General workflow for the purity assessment of synthesized this compound.

Technique_Relationships cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods cluster_elemental Compositional Analysis Purity_Assessment Purity Assessment of This compound NMR NMR (Structure & Absolute Purity) Purity_Assessment->NMR FTIR FTIR (Functional Groups) Purity_Assessment->FTIR GC_MS GC-MS (Separation & Identification of Volatiles) Purity_Assessment->GC_MS HPLC HPLC (Separation of Non-Volatiles) Purity_Assessment->HPLC Elemental Elemental Analysis (Elemental Composition) Purity_Assessment->Elemental NMR->GC_MS Complementary NMR->HPLC Complementary FTIR->NMR Confirmatory GC_MS->Elemental Orthogonal

Figure 2. Logical relationships between different analytical techniques for purity assessment.

References

Performance of (Chloromethyl)(triphenyl)silane in polymer synthesis vs. other monomers

Author: BenchChem Technical Support Team. Date: November 2025

(Chloromethyl)(triphenyl)silane, a versatile organosilicon monomer, serves as a crucial building block in the synthesis of functional polymers, particularly in the realm of advanced materials and preceramic polymers. Its unique combination of a reactive chloromethyl group and a bulky triphenylsilyl moiety imparts distinct properties to the resulting polymers. This guide provides an objective comparison of the performance of this compound against other monomers in polymer synthesis, supported by experimental data and detailed protocols.

Performance in Polycarbosilane Synthesis

Polycarbosilanes are key precursors to silicon carbide (SiC) ceramics, valued for their high thermal stability and mechanical strength. This compound is frequently employed in their synthesis, often through Grignard coupling reactions.

A comparative study on the Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane (VHPCS) highlights the performance of chlorosilanes versus alkoxysilanes as starting materials. In this study, polymers were synthesized from chloromethyltrichlorosilane (Cl₃SiCH₂Cl), chloromethyltrimethoxysilane ((MeO)₃SiCH₂Cl), and chloromethyltriethoxysilane ((EtO)₃SiCH₂Cl).

Starting MaterialPolymer Yield (%)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Cl₃SiCH₂Cl~7018002.5
(MeO)₃SiCH₂Cl~609001.8
(EtO)₃SiCH₂Cl~606001.6

Table 1: Comparison of Polymer Properties from Different Starting Materials for VHPCS Synthesis. [1]

The data indicates that while the chlorosilane precursor (Cl₃SiCH₂Cl) results in a higher molecular weight polymer, it also leads to a broader molecular weight distribution (higher PDI)[1]. The alkoxysilane alternatives, while offering safer handling, lead to lower molecular weight polymers, which is attributed to a higher tendency to form cyclic byproducts[1]. The higher reactivity of the chlorosilane, however, allows for the retention of some unreacted –SiCH₂Cl groups, which can contribute to further polymer growth and cross-linking at elevated temperatures, a desirable feature for preceramic polymers[1].

Comparison with Alternative Functional Monomers

The reactive chloromethyl group in this compound allows for its use in creating a variety of functional polymers. A common alternative for introducing a reactive chloromethyl group into a polymer is vinylbenzyl chloride (VBC).

MonomerPolymerization MethodTypical Mn ( g/mol )PDIKey Polymer Properties
This compoundGrignard, Wurtz CouplingVaries (e.g., 5,630 for a chloromethylated polymethylphenylsilane)[2]VariesHigh thermal stability, steric bulk from triphenylsilyl group.
Vinylbenzyl Chloride (VBC)Free Radical Polymerization22,500[3]1.8[3]Versatile for post-polymerization modification, forms well-defined polymers.[4][5]

Table 2: General Comparison of this compound and Vinylbenzyl Chloride in Functional Polymer Synthesis.

While direct quantitative comparisons of polymer properties are scarce in the literature, a qualitative assessment can be made. Polymers derived from this compound often exhibit enhanced thermal stability due to the silicon content[6]. The bulky triphenylsilyl groups can also influence the polymer's morphology and rigidity[7]. In contrast, VBC is a widely used monomer in conventional free-radical polymerization, allowing for the synthesis of high molecular weight polymers with controlled architectures[3]. The resulting poly(vinylbenzyl chloride) is a versatile platform for a vast range of chemical modifications[5].

Alternative Polymerization Strategies

Besides Grignard reactions, other polymerization methods can be employed for silicon-containing monomers, offering different advantages and disadvantages.

Wurtz-type Coupling: This reductive coupling of chlorosilanes using alkali metals is a traditional method for synthesizing polysilanes, which have a silicon backbone[8]. While effective for creating high molecular weight polymers, this method often requires harsh reaction conditions and can result in broad or bimodal molecular weight distributions[9]. The choice of solvent and reaction temperature can significantly impact the yield and polymer properties[9].

Ring-Opening Polymerization (ROP): ROP of cyclic siloxane monomers is a common route to polysiloxanes (silicones)[10]. This method can offer excellent control over molecular weight and architecture, leading to polymers with narrow polydispersity[11]. Anionic ROP, in particular, can be a "living" polymerization, allowing for the synthesis of well-defined block copolymers[11].

Experimental Protocols

Grignard Coupling Synthesis of Vinyl-Substituted Hydridopolycarbosilane (VHPCS) from Chloromethyltrichlorosilane

Materials:

  • Chloromethyltrichlorosilane (Cl₃SiCH₂Cl)

  • Magnesium (Mg) turnings

  • Tetrahydrofuran (THF), anhydrous

  • Vinylmagnesium chloride (ViMgCl) in THF (1.6 M solution)

  • Lithium aluminum hydride (LiAlH₄)

  • 4 M Hydrochloric acid (HCl)

  • Hexane

Procedure:

  • In a dried flask under an inert atmosphere (e.g., argon), add Mg turnings and anhydrous THF.

  • Slowly add a solution of Cl₃SiCH₂Cl in anhydrous THF to the Mg suspension.

  • Stir the reaction mixture at 60°C for 1-3 days.

  • Cool the mixture to room temperature and filter to remove the MgCl₂ precipitate.

  • To the filtered solution, add ViMgCl solution and stir for 12 hours.

  • Cool the suspension to room temperature and add LiAlH₄.

  • Slowly warm the resulting slurry to 60°C and stir overnight.

  • Cool the slurry in an ice bath and hydrolyze by adding 4 M HCl and hexane.

  • Separate the organic phase from the aqueous phase using a separatory funnel.

  • The polymer can be isolated from the organic phase by solvent evaporation.[1]

Free Radical Polymerization of 4-Vinylbenzyl Chloride (4-VBC)

Materials:

  • 4-Vinylbenzyl chloride (4-VBC) (can be a mixture of 3- and 4-isomers)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve 4-VBC and AIBN in the chosen solvent in a reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Seal the vessel and heat it in a thermostated bath (e.g., 70 ± 1°C) for a specified time (e.g., 8-20 hours).

  • After polymerization, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter and wash the precipitated polymer with the non-solvent.

  • Dry the polymer under vacuum to a constant weight.[12]

Visualizing Polymerization and Performance Logic

Polymerization_Comparison cluster_Monomers Monomer Selection cluster_Polymerization Polymerization Method cluster_Polymers Resulting Polymer Class cluster_Properties Key Performance Attributes CMTPS This compound Grignard Grignard Coupling CMTPS->Grignard Preceramic precursor synthesis VBC Vinylbenzyl Chloride FRP Free Radical Polymerization VBC->FRP Standard vinyl polymerization DCS Dichlorosilanes Wurtz Wurtz-Type Coupling DCS->Wurtz Si-Si backbone formation CS Cyclosiloxanes ROP Ring-Opening Polymerization CS->ROP Controlled silicone synthesis PCS Polycarbosilanes Grignard->PCS Polysilane Polysilanes Wurtz->Polysilane PolyVBC Poly(vinylbenzyl chloride) FRP->PolyVBC Polysiloxane Polysiloxanes ROP->Polysiloxane HighMW High Molecular Weight ROP->HighMW Thermal High Thermal Stability PCS->Thermal Functional Versatile Functionality PolyVBC->Functional PolyVBC->HighMW Polysilane->Thermal Controlled Controlled Architecture Polysiloxane->Controlled

Figure 1: Logical workflow comparing different monomers and polymerization routes to achieve desired polymer properties.

Applications in Drug Development and Biomedical Fields

Organosilicon polymers, including those derived from functional monomers like this compound, are gaining attention for biomedical applications due to their biocompatibility, stability, and tunable properties.[13][14][15] They are being explored for use in drug delivery systems, where the polymer matrix can control the release rate of therapeutic agents.[16][17] The ability to functionalize these polymers allows for the attachment of targeting ligands or other bioactive molecules.[18]

For instance, organosilicate-polymer composites have been shown to enhance the mechanical properties of drug delivery systems while providing controlled release characteristics.[16] The incorporation of silicon-containing moieties can also improve the thermal stability of materials used in medical devices.[6] While specific data on polymers from this compound in these applications is limited, the general properties of organosilicon polymers suggest their potential in developing advanced biomedical materials.[19][20]

References

Benchmarking Material Properties: A Comparative Guide to Polymers Derived from (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-performance materials is paramount. This guide provides a comprehensive comparison of the properties of polymers derived from (Chloromethyl)(triphenyl)silane against a common organosilicon alternative, Polydimethylsiloxane (PDMS). The inclusion of the bulky triphenylsilyl group can significantly enhance the thermal and mechanical stability of polymeric materials, a critical factor in demanding applications.

This report details the superior thermal stability and mechanical robustness of a representative triphenylsilyl-containing polymer, a tetraphenylsilane-containing phthalonitrile polymer, and compares it with well-documented data for PDMS. The data presented is supported by detailed experimental protocols for key characterization techniques.

Comparative Analysis of Material Properties

The incorporation of the triphenylsilyl moiety into a polymer backbone generally leads to a significant increase in thermal stability and mechanical strength compared to conventional polysiloxanes like PDMS. The rigid and bulky nature of the triphenylsilyl group restricts segmental motion and increases the energy required for thermal decomposition.

PropertyTetraphenylsilane-Containing Phthalonitrile PolymerPolydimethylsiloxane (PDMS)
Thermal Stability (TGA)
5% Weight Loss (Air)482–497°C[1]~300-400°C
5% Weight Loss (Nitrogen)519–526°C[1]~400-600°C
Thermomechanical Properties (DSC)
Glass Transition Temperature (Tg)290–325°C[1]-125°C[2]
Mechanical Properties
Elastic ModulusNot Available1.32 - 2.97 MPa
Tensile StrengthNot Available3.51 - 5.13 MPa

Experimental Workflows and Synthesis

The synthesis of polymers from this compound typically involves the reaction of its Grignard reagent with other monomers or the use of the chloromethyl group for subsequent functionalization. A generalized workflow for the synthesis of a triphenylsilyl-containing polymer is presented below.

G cluster_synthesis Synthesis of Triphenylsilyl-Containing Polymer Chloromethyl_triphenyl_silane This compound Grignard_Reagent Grignard Reagent Formation (Mg, THF) Chloromethyl_triphenyl_silane->Grignard_Reagent Polymerization Polymerization with Co-monomer Grignard_Reagent->Polymerization Polymer Triphenylsilyl-Containing Polymer Polymerization->Polymer

Caption: Generalized synthesis workflow for a triphenylsilyl-containing polymer.

Structure-Property Relationship

The enhanced properties of polymers derived from this compound are a direct result of their molecular architecture. The key relationships are visualized below.

G Bulky_Group Bulky Triphenylsilyl Group Restricted_Motion Restricted Segmental Motion Bulky_Group->Restricted_Motion Rigid_Backbone Rigid Polymer Backbone Bulky_Group->Rigid_Backbone Increased_Tg Increased Glass Transition Temperature (Tg) Restricted_Motion->Increased_Tg High_Thermal_Stability High Thermal Stability Increased_Tg->High_Thermal_Stability Improved_Mechanical Improved Mechanical Properties Rigid_Backbone->Improved_Mechanical

Caption: Structure-property relationship in triphenylsilyl-containing polymers.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided to ensure reproducibility and accurate comparison of material properties.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Procedure:

  • A small sample of the polymer (5-10 mg) is placed in a TGA crucible (e.g., alumina).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to remove any oxygen.[1]

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]

  • The weight loss of the sample is recorded as a function of temperature.

  • The temperature at which 5% weight loss occurs (Td5) is determined as an indicator of the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Procedure:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in a DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase any prior thermal history.[3] A typical cycle might be:

    • Heating from ambient to a temperature above the expected Tg at a rate of 10°C/min.

    • Cooling back to the starting temperature at a controlled rate.

    • A second heating scan at 10°C/min.[3]

  • The heat flow to the sample is measured relative to the reference pan.

  • The glass transition is observed as a step change in the heat flow curve.

Tensile Testing (based on ASTM D638)

Objective: To determine the mechanical properties of the polymer, such as elastic modulus and tensile strength.

Procedure:

  • Test specimens are prepared in a standard dumbbell shape according to ASTM D638 specifications.[4]

  • The width and thickness of the gauge section of each specimen are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine (UTM).[5]

  • An extensometer is attached to the gauge section to accurately measure strain.

  • The specimen is pulled at a constant rate of crosshead movement until it fractures.[6]

  • The load and extension data are recorded throughout the test.

  • Stress-strain curves are plotted, and the elastic modulus and tensile strength are calculated from these curves.

References

Safety Operating Guide

Personal protective equipment for handling (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of (Chloromethyl)(triphenyl)silane (CAS No. 17067-65-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound is a solid organosilicon compound that requires careful handling due to its reactivity, particularly with moisture. Upon contact with water or moist air, it can decompose and release hydrogen chloride (HCl), a corrosive gas.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or vapors.

PPE CategorySpecification
Eye Protection Chemical splash goggles should be worn at all times. For operations with a higher risk of splashing, a face shield used in conjunction with goggles is recommended.[1]
Hand Protection Neoprene or nitrile rubber gloves are recommended for handling.[2] Always inspect gloves for integrity before use.
Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]
Respiratory For operations that may generate dust or vapors, a NIOSH-certified respirator with a cartridge for acid gases and organic vapors is necessary.[2]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation :

    • Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Keep the container of this compound tightly closed when not in use.[2]

  • Handling :

    • Avoid all contact with skin and eyes.[2]

    • Do not breathe in dust or vapors.[2][4]

    • Handle in an inert atmosphere (e.g., under argon or nitrogen) if the experiment is sensitive to moisture.

    • Avoid contact with incompatible materials such as alcohols, amines, and oxidizing agents.[2][5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the compound.[2][5]

    • Contaminated clothing should be removed immediately and washed before reuse.[2]

Spill Management Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps.

SpillManagement Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Spill Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for managing a chemical spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated absorbent material in a suitable, closed, and properly labeled container.[4]

  • Disposal Method :

    • The material may be incinerated by a licensed chemical waste disposal facility.[2][5]

    • Do not dispose of the chemical into drains or the environment.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Chloromethyl)(triphenyl)silane
Reactant of Route 2
(Chloromethyl)(triphenyl)silane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.